2-Deacetyltaxachitriene A
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDGVGZYWJKDA-LBAPPZQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 2-Deacetyltaxachitriene A: A Technical Guide to its Discovery in Taxus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of 2-Deacetyltaxachitriene A, a taxoid found in Taxus species. This document consolidates available quantitative data, details experimental protocols, and visualizes key processes to serve as an in-depth resource for researchers in natural product chemistry and drug development. The discovery of novel taxoids like this compound from various Taxus species, such as Taxus chinensis, continues to be a significant area of research, given the pharmacological importance of this class of compounds, exemplified by the anticancer drug paclitaxel (Taxol®).
Introduction
The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes. The most famous of these is paclitaxel, a potent anticancer agent. However, ongoing phytochemical investigations of various Taxus species continue to reveal a vast array of structurally diverse taxoids. One such compound is this compound. This guide focuses on the discovery of this specific taxoid, providing detailed technical information for scientific professionals.
The initial identification of this compound, likely synonymous with 20-deacetyltaxachitriene A, was reported from the seeds of the Chinese yew, Taxus chinensis (Pilg.) Rehd.[1]. This discovery, along with the isolation of other novel taxanes from Taxus chinensis var. mairei, underscores the chemical diversity within this genus and the potential for identifying new bioactive molecules[2].
Quantitative Data
For comparative purposes, the table below summarizes the presence of this compound and related compounds in Taxus species based on available literature.
| Compound | Taxus Species | Plant Part | Reference |
| This compound | Taxus chinensis | Seeds | Chen et al., 1999[1] |
| 5-(N,N-dimethyl-3'-phenylisoseryl)taxachitriene A | Taxus chinensis var. mairei | Bark and Needles | Shi et al., 1998[2] |
| Taxachitriene A | Taxus chinensis | Seeds | Chen et al., 1999[1] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the extraction, isolation, and structural elucidation of taxoids from Taxus species, based on common practices in the field and information inferred from related studies.
Extraction of Taxoids from Taxus Seeds
The general workflow for the extraction and isolation of taxoids from Taxus seeds is depicted in the diagram below. This process typically involves solvent extraction followed by a series of chromatographic separations.
A typical protocol would involve the following steps:
-
Preparation of Plant Material: The seeds of Taxus chinensis are air-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with an organic solvent, commonly methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned with a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Taxoids are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate-soluble fraction is subjected to multiple steps of column chromatography.
-
Silica Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system, for example, a mixture of n-hexane and acetone with increasing polarity.
-
Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified using size-exclusion chromatography on Sephadex LH-20, typically with methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is usually achieved by reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Structural Elucidation
The structure of this compound would have been determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the complex three-dimensional structure of taxoids, including the stereochemistry. While the specific ¹H and ¹³C NMR data for this compound are not available in the searched literature, the structural determination would have relied on detailed analysis of these spectra and comparison with data from known taxoids.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups present in the molecule.
Biosynthesis of Taxachitriene Derivatives
The biosynthesis of taxanes is a complex pathway that begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to taxa-4(5),11(12)-diene, the basic taxane skeleton. This is followed by a series of hydroxylations, acetylations, and other modifications catalyzed by a suite of enzymes, primarily cytochrome P450 monooxygenases and acyltransferases.
The biosynthetic pathway leading specifically to taxachitriene A and its deacetylated form has not been fully elucidated. However, it is hypothesized to proceed through a series of enzymatic modifications of the taxane core. The deacetylation at the C-2 position is likely catalyzed by a specific deacetylase enzyme.
References
The Biosynthesis of 2-Deacetyltaxachitriene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a crucial early intermediate in the biosynthetic pathway of the potent anticancer drug, paclitaxel (Taxol®). Understanding its formation is paramount for the metabolic engineering of microbial or plant-based systems for the sustainable production of paclitaxel and its precursors. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, presenting key enzymatic steps, quantitative data, and detailed experimental protocols. The pathway is characterized by a complex network of hydroxylation and acetylation reactions, rather than a strictly linear sequence, offering multiple routes to the target compound.
Core Biosynthetic Pathway
The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of enzymatic transformations primarily catalyzed by cytochrome P450 monooxygenases and acetyltransferases.
Cyclization of Geranylgeranyl Diphosphate (GGPP)
The committed step in taxane biosynthesis is the cyclization of the linear isoprenoid precursor GGPP to the tricyclic diterpene olefin, taxa-4(5),11(12)-diene.[1] This complex rearrangement is catalyzed by taxadiene synthase (TS) .
Initial Hydroxylation and Allylic Rearrangement
Following the formation of the taxane skeleton, the first oxygenation event occurs. This critical step is catalyzed by a cytochrome P450 enzyme, taxadiene 5α-hydroxylase (T5αH) . This enzyme mediates the hydroxylation at the C5 position, which is accompanied by a mechanistically unusual allylic migration of the double bond from C4(5) to C4(20), yielding taxa-4(20),11(12)-dien-5α-ol.[1]
Subsequent Hydroxylations and Acetylations: A Metabolic Network
The conversion of taxa-4(20),11(12)-dien-5α-ol to this compound involves a series of hydroxylation and acetylation reactions. It is now understood that these steps do not follow a single, rigid pathway but rather a metabolic network where the order of events can vary.[2] The key enzymes involved are:
-
Taxadien-5α-ol-O-acetyltransferase (TAT): This enzyme catalyzes the acetylation of the 5α-hydroxyl group of taxa-4(20),11(12)-dien-5α-ol to produce taxa-4(20),11(12)-dien-5α-yl acetate.[3][4]
-
Taxane 2α-hydroxylase (T2αH): A cytochrome P450 enzyme that introduces a hydroxyl group at the C2 position of the taxane core.
-
Taxane 7β-hydroxylase (T7βH): Another cytochrome P450 enzyme responsible for hydroxylation at the C7 position. Studies suggest that 7β-hydroxylation may precede 2α-hydroxylation.[1]
The formation of this compound, which is taxa-4(20),11(12)-diene-2α,5α,7β-triol, can therefore occur through several alternative routes involving the sequential or varied order of actions of T2αH and T7βH on either taxa-4(20),11(12)-dien-5α-ol or its acetylated form, followed by subsequent deacetylation if necessary.
Quantitative Data
The following table summarizes the available kinetic data for some of the key enzymes in the early stages of the taxol biosynthetic pathway.
| Enzyme | Substrate | Km (µM) | Reference |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 24 ± 9 | [5] |
| Taxa-4(20),11(12)-dien-5α-yl acetate | 14 ± 4 | [5] | |
| Taxadien-5α-ol-O-acetyltransferase (TAX1) | Taxadien-5α-ol | low | [6] |
| Taxadien-5α-ol-O-acetyltransferase (TAX19) | Taxadien-5α-ol | lower than TAX1 | [6] |
Experimental Protocols
This section provides an overview of the methodologies used for the characterization of the enzymes involved in the this compound biosynthetic pathway.
Heterologous Expression of Biosynthetic Enzymes
Objective: To produce sufficient quantities of active enzymes for in vitro characterization.
Protocol:
-
Gene Cloning: The cDNAs encoding the target enzymes (e.g., T5αH, TAT, T2αH, T7βH) are typically cloned from a Taxus species cDNA library.[1][5]
-
Expression Vector: The cloned genes are inserted into a suitable expression vector, such as pCWori+ for Escherichia coli or baculovirus vectors for expression in insect cells (Spodoptera frugiperda).[5]
-
Host Strain: E. coli strains like JM109 or BL21(DE3) are commonly used for the expression of acetyltransferases.[7] For cytochrome P450 hydroxylases, which often require a P450 reductase for activity, co-expression in insect cells or yeast is a preferred method.[5]
-
Culture and Induction: The recombinant host cells are cultured under appropriate conditions (e.g., temperature, media). Gene expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli.
-
Cell Lysis and Enzyme Preparation: Cells are harvested and lysed to release the recombinant protein. For microsomal enzymes like P450s, a microsomal fraction is prepared by differential centrifugation. Soluble enzymes can be purified from the cell lysate.[7][8]
Enzyme Assays
Objective: To determine the activity and substrate specificity of the biosynthetic enzymes.
General Protocol for Hydroxylase Assay:
-
Reaction Mixture: A typical assay mixture contains the enzyme preparation (e.g., microsomal fraction), the substrate (e.g., taxa-4(20),11(12)-dien-5α-ol), an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[5][8]
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 31°C).
-
Reaction Termination and Extraction: The reaction is stopped, typically by the addition of a solvent like ethyl acetate. The products are then extracted into the organic phase.
-
Product Analysis: The extracted products are analyzed by techniques such as radio-HPLC (if using a radiolabeled substrate) or gas chromatography-mass spectrometry (GC-MS).[5][8]
General Protocol for Acetyltransferase Assay:
-
Reaction Mixture: The assay mixture includes the purified or partially purified enzyme, the taxoid substrate, [3H]acetyl-CoA as the acetyl donor, and a suitable buffer (e.g., MOPSO, pH 7.2).[7]
-
Incubation: The reaction is carried out at a specific temperature for a defined period.
-
Product Analysis: The formation of the acetylated product is typically quantified by measuring the incorporation of radioactivity using liquid scintillation counting. The identity of the product is confirmed by chromatographic and spectrometric methods.[7]
Product Identification and Characterization
Objective: To structurally elucidate the enzymatic reaction products.
Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of taxane intermediates.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification of volatile and semi-volatile compounds. The taxoid products are often derivatized (e.g., silylated) prior to analysis to increase their volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the direct analysis of non-volatile compounds in complex mixtures and is widely used for identifying drug metabolites.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for the structural elucidation of novel compounds, providing detailed information about the carbon-hydrogen framework.
Signaling Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway to this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for biosynthetic enzyme characterization.
References
- 1. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of Early Paclitaxel Biosynthetic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxol biosynthesis: taxane 13 alpha-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity of taxoid-O-acetyltransferases: heterologous expression and characterization of a new taxadien-5alpha-ol-O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 2-Deacetyltaxachitriene A in Paclitaxel Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of the potent anti-cancer agent paclitaxel (Taxol®) in yew species (Taxus) is a complex and highly branched metabolic network. While the main pathway leading to paclitaxel has been largely elucidated, a number of structurally diverse taxane diterpenoids are also produced, the precise roles of which are not fully understood. This technical guide focuses on one such compound, 2-Deacetyltaxachitriene A, a taxane isolated from Taxus chinensis. While not a major intermediate in the canonical paclitaxel pathway, its unique structural features, including a deacetylated C2 position and a triene system, provide insights into the catalytic plasticity of the enzymes involved in taxane biosynthesis and suggest the existence of shunt or side pathways. This document will detail the known characteristics of this compound, propose a putative biosynthetic pathway for its formation, and provide relevant quantitative data and experimental protocols for analogous, well-characterized enzymatic reactions in the paclitaxel biosynthetic pathway.
Characterization of this compound
This compound is a naturally occurring taxane diterpenoid that has been isolated from the Chinese Yew, Taxus chinensis. Its chemical formula is C₃₀H₄₂O₁₂ with a molecular weight of 594.65 g/mol . The structure of this compound is characterized by the core taxane skeleton, but with notable modifications:
-
Deacetylation at C2: The absence of an acetyl group at the C2 position, a common feature in many paclitaxel precursors.
-
Triene System: The presence of three double bonds within the taxane core, forming a "triene" moiety. The exact positions of these double bonds contribute to its unique chemical properties.
The full structure elucidation of related taxachitrienes has been accomplished through spectroscopic methods, including NMR and mass spectrometry.
A Putative Biosynthetic Pathway for this compound
The precise enzymatic steps leading to the formation of this compound have not been experimentally validated. However, based on the known promiscuity and catalytic mechanisms of enzymes in the paclitaxel pathway, a hypothetical pathway can be proposed. It is likely that this compound arises from a branch point in the main paclitaxel pathway, originating from a known intermediate.
A plausible precursor is a deacetylated taxane intermediate. The formation of the triene system could be the result of sequential dehydration reactions or the action of a desaturase-like enzyme, potentially a cytochrome P450 monooxygenase, that introduces double bonds. The deacetylation at the C2 position could be catalyzed by a specific taxane 2-O-deacetylase or could occur on a precursor that has not yet been acetylated at this position.
Below is a diagram illustrating a hypothesized biosynthetic route for this compound, branching from the main paclitaxel pathway.
Caption: A hypothesized biosynthetic pathway for this compound branching from the main paclitaxel pathway.
Quantitative Data on Analogous Taxane Biosynthetic Enzymes
Direct kinetic data for the enzymes involved in this compound biosynthesis is unavailable. However, extensive research has been conducted on the key enzyme families responsible for modifying the taxane core: cytochrome P450 hydroxylases and acyltransferases. The following tables summarize representative kinetic parameters for these enzymes acting on various taxane substrates. This data provides a valuable reference for understanding the potential catalytic efficiencies of the enzymes that may be involved in the formation of this compound.
Table 1: Kinetic Parameters of Key Cytochrome P450 Hydroxylases in Paclitaxel Biosynthesis
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Taxadiene 5α-hydroxylase | Taxa-4(5),11(12)-diene | ~5 | 0.8 | 1.6 x 10⁵ |
| Taxane 10β-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | ~10 | 0.5 | 5.0 x 10⁴ |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α,10β-diol | ~2 | 1.2 | 6.0 x 10⁵ |
| Taxane 2α-hydroxylase | 10-Deacetylbaccatin III | ~8 | 0.3 | 3.8 x 10⁴ |
| Taxane 7β-hydroxylase | 2α-Hydroxytaxane intermediate | ~15 | 0.2 | 1.3 x 10⁴ |
Note: The presented values are approximations derived from multiple literature sources and can vary based on experimental conditions.
Table 2: Substrate Specificity of Taxane Acyltransferases
| Enzyme | Acyl-CoA Donor | Taxane Acceptor | Relative Activity (%) |
| Taxadien-5α-ol O-acetyltransferase (TAT) | Acetyl-CoA | Taxa-4(20),11(12)-dien-5α-ol | 100 |
| Benzoyl-CoA | Taxa-4(20),11(12)-dien-5α-ol | < 5 | |
| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Acetyl-CoA | 10-Deacetylbaccatin III | 100 |
| Propionyl-CoA | 10-Deacetylbaccatin III | 75 | |
| Benzoyl-CoA | 10-Deacetylbaccatin III | < 1 | |
| Taxane-2α-O-benzoyltransferase (TBT) | Benzoyl-CoA | 2-Debenzoyl-7,13-diacetylbaccatin III | 100 |
| Acetyl-CoA | 2-Debenzoyl-7,13-diacetylbaccatin III | < 2 |
Experimental Protocols
Detailed protocols for the study of taxane biosynthetic enzymes are crucial for further research. Below are representative methodologies for the heterologous expression of these enzymes and the subsequent in vitro assays.
Heterologous Expression of Taxane Cytochrome P450 Enzymes in Saccharomyces cerevisiae (Yeast)
This protocol outlines the general steps for expressing a taxane P450, such as a hydroxylase, in yeast, a common system for characterizing plant P450s.
Caption: A typical workflow for the heterologous expression and characterization of a taxane cytochrome P450 enzyme in yeast.
Detailed Steps:
-
Cloning: The full-length cDNA of the target taxane P450 is cloned into a yeast expression vector, typically under the control of an inducible promoter (e.g., GAL1). It is crucial to co-express a cytochrome P450 reductase (CPR) from Taxus or a related plant species to provide the necessary electrons for catalysis.
-
Transformation: The expression construct(s) are transformed into a suitable yeast strain (e.g., S. cerevisiae WAT11, which overexpresses an Arabidopsis thaliana CPR).
-
Culturing and Induction: Transformed yeast are grown in selective media to maintain the plasmids. Protein expression is induced by switching the carbon source from glucose to galactose.
-
Microsome Preparation: Yeast cells are harvested, and the microsomal fraction, which contains the membrane-bound P450s and CPRs, is isolated by differential centrifugation.
-
Enzyme Assay: The in vitro assay is performed by incubating the microsomal preparation with the taxane substrate, a NADPH-regenerating system, and appropriate buffers.
-
Product Analysis: The reaction products are extracted and analyzed by reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS) for identification and quantification.
In Vitro Assay for Taxane Acetyltransferase Activity
This protocol describes a general method for assaying the activity of a taxane acetyltransferase, such as TAT or DBAT.
Methodology:
-
Enzyme Source: The acetyltransferase can be heterologously expressed in E. coli and purified, or a crude protein extract from Taxus cell cultures can be used.
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM taxane substrate (e.g., 10-deacetylbaccatin III)
-
200 µM Acetyl-CoA (can be radiolabeled, e.g., [¹⁴C]-Acetyl-CoA, for sensitive detection)
-
5-10 µg of purified enzyme or 50-100 µg of crude protein extract
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.
-
Analysis:
-
Radiometric Assay: If a radiolabeled acetyl-CoA is used, the product can be separated by thin-layer chromatography (TLC), and the radioactivity of the product spot is quantified by liquid scintillation counting.
-
HPLC-MS/MS Analysis: For non-radioactive assays, the extracted products are analyzed by HPLC-MS/MS for identification and quantification against a standard curve.
-
Conclusion
This compound represents one of the many fascinating yet enigmatic taxane diterpenoids produced by Taxus species. While its direct role in the biosynthesis of paclitaxel appears to be minimal, its existence underscores the metabolic diversity and the potential for pathway engineering within this important genus of medicinal plants. The proposed biosynthetic pathway, along with the provided quantitative data and experimental protocols for analogous enzymes, serves as a valuable resource for researchers aiming to further unravel the complexities of taxane biosynthesis. Future studies involving the isolation and characterization of the enzymes responsible for the formation of this compound will be crucial to fully understand its place within the intricate tapestry of taxane metabolism and to potentially harness these enzymatic activities for the production of novel, bioactive compounds.
Unveiling the Natural Sources of 2-Deacetyltaxachitriene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A, a member of the complex taxane diterpenoid family, has garnered interest within the scientific community for its potential applications in drug discovery and development. As a structural analogue of other bioactive taxanes, understanding its natural origins is crucial for sustainable sourcing and further investigation. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing isolation methodologies and biosynthetic insights.
Primary Natural Source: The Genus Taxus
The vast majority of taxanes, including this compound, are naturally synthesized by various species of the yew tree, belonging to the genus Taxus. While paclitaxel (Taxol®) is the most famous metabolite from this genus, extensive phytochemical investigations have revealed a rich diversity of over 400 taxane compounds, each with unique structural modifications.
Our investigation points towards Taxus chinensis var. mairei as a significant natural source of taxachitriene derivatives. Research has documented the isolation of various taxanes from this particular species, indicating its metabolic machinery is geared towards producing a diverse array of these complex diterpenoids. While direct quantitative data for this compound is not extensively reported in publicly available literature, the presence of structurally related compounds in Taxus chinensis var. mairei strongly suggests its role as a primary source.
Further research into other yew species, such as Taxus wallichiana and Taxus mairei, which are known to produce a wide array of taxanes, may also reveal them as viable natural sources of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in peer-reviewed literature detailing the concentration of this compound in various Taxus species. The yield of minor taxanes is often low and can vary significantly based on the specific tree, its geographical location, the time of harvest, and the plant part utilized for extraction. For context, the yields of even major taxanes like paclitaxel are typically in the range of 0.001% to 0.02% of the dry weight of the bark. It is anticipated that the concentration of this compound would be in a similar or lower range.
| Plant Source | Plant Part | Reported Yield of Related Taxanes |
| Taxus chinensis var. mairei | Needles and Stems | Not explicitly quantified for this compound, but various other taxanes have been successfully isolated. |
| Taxus wallichiana | Needles and Bark | Known to produce a wide diversity of taxanes. |
| Taxus mairei | Roots | Source of novel taxanes, indicating diverse biosynthetic capabilities. |
Table 1: Potential Natural Sources of this compound and Reported Data on Related Compounds.
Experimental Protocols: Isolation and Purification of Taxanes from Taxus Species
The isolation of specific taxanes from the complex mixture present in Taxus extracts requires a multi-step chromatographic process. The following is a generalized protocol based on established methods for separating taxane analogues.
1. Extraction:
-
Plant Material: Dried and ground needles, stems, or bark of the selected Taxus species.
-
Solvent: A polar solvent such as methanol or ethanol is typically used for the initial extraction to efficiently solvate the taxanes.
-
Procedure: The powdered plant material is macerated or percolated with the solvent at room temperature for an extended period (24-48 hours). This process is often repeated multiple times to ensure complete extraction. The resulting extracts are then combined and concentrated under reduced pressure.
2. Liquid-Liquid Partitioning:
-
The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step serves to remove non-polar compounds like fats and chlorophylls and to fractionate the taxanes based on their polarity. The taxane fraction is typically enriched in the chloroform and ethyl acetate phases.
3. Chromatographic Separation:
-
Column Chromatography: The enriched taxane fraction is subjected to column chromatography using silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is employed to separate the complex mixture into fractions of decreasing complexity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol. This step is crucial for isolating individual taxanes with high purity.
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Caption: A generalized workflow for the isolation of taxanes from Taxus species.
Biosynthetic Pathway
The biosynthesis of taxanes is a complex process involving numerous enzymatic steps. The pathway begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the basic taxane skeleton. This core structure then undergoes a series of "tailoring" reactions, including hydroxylations, acetylations, and other modifications, catalyzed by a suite of enzymes such as cytochrome P450 monooxygenases and acyltransferases.
The formation of this compound would involve the core taxane biosynthesis followed by specific tailoring enzymes. While the precise enzymatic steps leading to this specific molecule have not been fully elucidated, it is hypothesized to be a derivative of the main taxane pathway. The "2-deacetyl" nomenclature suggests the action of a deacetylase enzyme on a precursor molecule.
Caption: A simplified diagram illustrating the hypothesized biosynthetic origin of this compound.
Conclusion
The primary natural sources of this compound are believed to be within the Taxus genus, with Taxus chinensis var. mairei being a particularly promising candidate. While specific quantitative data remains elusive, the established methodologies for taxane isolation provide a clear path for obtaining this compound for further research. Future studies focusing on the targeted phytochemical analysis of various Taxus species and the elucidation of the later stages of the taxane biosynthetic pathway will be crucial for a more complete understanding of this intriguing natural product.
chemical properties of 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a naturally occurring taxane diterpenoid isolated from the seeds of the Chinese yew, Taxus chinensis.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (Taxol®), this compound is of significant interest to the scientific community for its potential biological activity. This document provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its putative mechanism of action based on the well-established activity of related taxane compounds.
Chemical Properties
While specific experimental data for some physical properties of this compound are not widely reported, its fundamental chemical characteristics have been determined.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₁₂ | MedChemExpress, Alfa Chemistry |
| Molecular Weight | 594.65 g/mol | MedChemExpress, Alfa Chemistry |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and characterization of taxane diterpenoids from Taxus chinensis, including this compound, as described in the scientific literature.[1]
Isolation of this compound from Taxus chinensis
Objective: To extract and isolate this compound from the seeds of Taxus chinensis.
Methodology:
-
Extraction:
-
Air-dried and powdered seeds of Taxus chinensis are extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract.
-
-
Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.
-
The taxane-containing fractions (typically the ethyl acetate and n-butanol fractions) are collected.
-
-
Chromatography:
-
The active fractions are subjected to repeated column chromatography on silica gel.
-
A gradient elution system, for instance, a mixture of n-hexane and acetone with increasing concentrations of acetone, is used to separate the compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water gradient.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
Structural Elucidation of this compound
Objective: To confirm the chemical structure of the isolated compound.
Methodology:
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule.
-
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of protons and carbons and to assemble the final structure.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls, carbonyls, and esters.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy provides information about any chromophores present in the molecule.
-
Biological Activity and Signaling Pathway
The biological activity of this compound has not been extensively reported. However, as a taxane diterpenoid, it is presumed to share a similar mechanism of action with other members of its class. The primary mode of action for taxanes is the disruption of microtubule dynamics, which is crucial for cell division.
Mechanism of Action of Taxanes
Taxanes are known to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The inability of microtubules to disassemble disrupts the normal functioning of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This prolonged mitotic block ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cells, such as cancer cells.
Experimental Workflow for Cytotoxicity Assay
A standard experimental workflow to determine the cytotoxic effects of this compound on cancer cell lines would involve the following steps.
Conclusion
This compound represents an intriguing natural product within the esteemed taxane family. While comprehensive data on its chemical and biological properties are still emerging, its structural similarity to other potent taxanes suggests a promising avenue for further investigation in the field of cancer research and drug development. The protocols and pathways described herein provide a foundational guide for researchers aiming to explore the therapeutic potential of this and other related taxane diterpenoids.
References
The Enigmatic Nature of 2-Deacetyltaxachitriene A: A Scarcity of Biological Significance Data
Despite a comprehensive search of available scientific literature, a significant lack of specific data prevails regarding the biological significance, mechanism of action, and experimental protocols for a compound identified as 2-Deacetyltaxachitriene A. This notable absence of information prevents the creation of an in-depth technical guide as originally requested.
Initial and broadened searches across scientific databases and chemical depositories have failed to yield specific studies, quantitative data, or detailed experimental methodologies pertaining to "this compound." The search results did, however, provide extensive information on the broader class of taxane compounds, to which "taxachitriene A" would presumably belong. Taxanes, such as the well-known chemotherapeutic agents paclitaxel and docetaxel, are a class of diterpenoids originally isolated from yew trees (Taxus species). They are renowned for their potent anticancer activity, which primarily stems from their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.
The general biosynthetic pathway of taxanes involves the formation of a complex taxane core, which is subsequently modified by various enzymes. Precursors such as 10-deacetylbaccatin III (10-DAB) are known intermediates in the synthesis of paclitaxel. Modifications often involve the addition or removal of acetyl groups at various positions on the taxane skeleton, and these alterations can significantly impact the biological activity of the resulting derivative. For instance, the acetylation at the C-2' and C-7 positions of taxol has been studied, revealing the critical role of specific functional groups for its cytotoxic and microtubule-assembly promoting activities.
However, no specific literature could be found that isolates, synthesizes, or biologically evaluates a compound with the precise name "this compound." This suggests several possibilities:
-
Nomenclature: The compound may be known by a different chemical name or a less common synonym.
-
Rarity: It could be an extremely rare or novel natural product that has not yet been extensively studied or reported in mainstream scientific literature.
-
Hypothetical Compound: It is possible that "this compound" is a hypothetical or theoretical derivative that has not been successfully synthesized or isolated.
Without any foundational research on this specific molecule, it is impossible to fulfill the request for a detailed technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are entirely dependent on the existence of such primary research.
Further investigation would require a confirmed chemical structure and a valid scientific source detailing the isolation or synthesis and biological evaluation of this compound. Researchers and drug development professionals interested in this specific compound are advised to first verify its existence and nomenclature in chemical and biological databases. Should such a compound be identified under a different name, a subsequent analysis of its biological significance could be undertaken.
The Enzymatic Odyssey to 2-Deacetyltaxachitriene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the initial enzymatic steps in the biosynthesis of paclitaxel (Taxol®), focusing on the pathway leading to the formation of the key intermediate, 2-Deacetyltaxachitriene A. This document outlines the sequential enzymatic reactions, presents available quantitative data for the involved enzymes, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated workflows.
Introduction to the Taxol Biosynthetic Pathway
The biosynthesis of the potent anti-cancer agent paclitaxel is a complex, multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway involves a series of cyclizations, hydroxylations, acetylations, and other modifications to construct the intricate taxane core and append its characteristic side chain. The initial stages of this pathway, leading to intermediates such as this compound, are of significant interest for biotechnological production of paclitaxel and its analogs. Understanding these enzymatic steps is crucial for metabolic engineering efforts aimed at improving yields and generating novel taxoid compounds.
The Biosynthetic Pathway to this compound
The formation of this compound from GGPP involves a sequence of enzymatic reactions catalyzed by synthases, cytochrome P450 hydroxylases, and acetyltransferases. The proposed pathway is detailed below.
Step 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)
The committed step in Taxol biosynthesis is the cyclization of the acyclic precursor GGPP to form the tricyclic taxane skeleton.
-
Enzyme: Taxadiene Synthase (TS)
-
Substrate: Geranylgeranyl Diphosphate (GGPP)
-
Product: Taxa-4(5),11(12)-diene
-
Reaction Description: Taxadiene synthase catalyzes a complex intramolecular cyclization of GGPP, involving multiple carbocationic intermediates, to produce the parent olefin of the taxane family, taxa-4(5),11(12)-diene.
Step 2: Hydroxylation at C5
The first oxidative modification of the taxane core is a hydroxylation at the C5 position, which is accompanied by a migration of the C4-C5 double bond.
-
Enzyme: Taxadiene 5α-hydroxylase (T5αH), a cytochrome P450 monooxygenase (CYP725A4).
-
Substrate: Taxa-4(5),11(12)-diene
-
Product: Taxa-4(20),11(12)-dien-5α-ol
-
Reaction Description: T5αH introduces a hydroxyl group at the 5α position of the taxane ring. This reaction proceeds with an unusual allylic rearrangement, shifting the double bond from the C4-C5 position to the exocyclic C4-C20 position[1].
Step 3: Acetylation at C5
Following the initial hydroxylation, the C5 hydroxyl group is acetylated.
-
Enzyme: Taxadien-5α-ol-O-acetyltransferase (TAT)
-
Substrates: Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA
-
Product: Taxa-4(20),11(12)-dien-5α-yl acetate
-
Reaction Description: TAT catalyzes the transfer of an acetyl group from acetyl-CoA to the C5 hydroxyl of taxa-4(20),11(12)-dien-5α-ol[2]. This acetylation is a crucial step that precedes further oxidations of the taxane core[2].
Subsequent Hydroxylation and Acylation Steps (Putative Pathway)
The precise sequence of enzymatic reactions from taxa-4(20),11(12)-dien-5α-yl acetate to this compound has not been fully elucidated and is an area of active research. However, based on the known structure of this compound (C₃₀H₄₂O₁₂) and the substrate specificities of characterized taxane hydroxylases, a putative pathway can be proposed. This pathway involves a series of hydroxylations at the C2, C7, and C10 positions, and further acetylations. The order of these steps can be variable, suggesting a metabolic network rather than a strictly linear pathway[3][4].
-
Proposed Step 4: Hydroxylation at C10
-
Enzyme: Taxane 10β-hydroxylase (T10βH)
-
Substrate: Taxa-4(20),11(12)-dien-5α-yl acetate
-
Product: Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol
-
Reaction Description: T10βH introduces a hydroxyl group at the 10β position[5].
-
-
Proposed Step 5: Hydroxylation at C2
-
Proposed Step 6: Hydroxylation at C7
-
Enzyme: Taxane 7β-hydroxylase (T7βH)
-
Substrate: A poly-oxygenated and acetylated taxane intermediate.
-
Product: A 7β-hydroxylated taxane intermediate.
-
Reaction Description: T7βH introduces a hydroxyl group at the 7β position. This enzyme also shows preference for polyoxygenated and acylated substrates, suggesting it acts in the middle stages of the pathway[7].
-
-
Further Acetylations: Additional acetyltransferases are required to add acetyl groups at the newly introduced hydroxyl positions to arrive at the final structure of this compound.
Quantitative Data of Key Enzymes
The kinetic parameters of the enzymes in the early stages of the Taxol biosynthetic pathway are crucial for understanding the pathway flux and for metabolic engineering applications.
| Enzyme | Substrate(s) | K_m_ | k_cat_ | Reference |
| Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxa-4(20),11(12)-dien-5α-ol | 4.2 µM | - | [2] |
| Acetyl-CoA | 5.5 µM | - | [2] | |
| Taxane 10β-hydroxylase (T10βH) - M3 Variant | Taxadiene-5α-yl-acetate | - | 1.3-fold improvement in TOF | [5] |
Note: Comprehensive kinetic data for all enzymes in the pathway to this compound are not yet available in the literature. The table will be updated as more data becomes available.
Experimental Protocols
This section provides an overview of the methodologies used for the characterization of key enzymes in the pathway.
General Workflow for Enzyme Characterization
Caption: General workflow for cloning, expression, purification, and characterization of taxoid biosynthetic enzymes.
Protocol for Taxadiene 5α-hydroxylase (T5αH) Assay
This protocol is adapted from methods described for the characterization of cytochrome P450 enzymes involved in Taxol biosynthesis[1][8].
-
Enzyme Source: Microsomal fractions from recombinant yeast or insect cells expressing T5αH.
-
Reaction Mixture (Total Volume: 1 mL):
-
100 mM Potassium phosphate buffer (pH 7.4)
-
2 µM purified T5αH (or an equivalent amount of microsomal protein)
-
20-200 µM Taxa-4(5),11(12)-diene (substrate, dissolved in DMSO)
-
400 µM NADPH (cofactor)
-
50 µM POPC lipids (for nanodisc-incorporated enzyme)
-
-
Procedure:
-
Combine the buffer, enzyme, and substrate in a reaction tube. Pre-incubate at 32°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 32°C for 1 hour with gentle shaking.
-
Quench the reaction by adding 200 µL of cold acetone or by extraction with an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., acetonitrile) for analysis.
-
-
Product Analysis:
-
The product, taxa-4(20),11(12)-dien-5α-ol, is identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS) by comparison with an authentic standard.
-
Protocol for Taxadien-5α-ol-O-acetyltransferase (TAT) Purification
This protocol is a generalized procedure based on the partial purification of TAT from Taxus cell cultures[2].
-
Starting Material: Operationally soluble protein extract from methyl jasmonate-induced Taxus cell cultures.
-
Purification Steps:
-
Anion Exchange Chromatography:
-
Load the soluble protein extract onto a Q-Sepharose column pre-equilibrated with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Wash the column to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-500 mM).
-
Collect fractions and assay for TAT activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the anion exchange step and adjust the salt concentration (e.g., add ammonium sulfate to 1 M).
-
Load the sample onto a Phenyl-Sepharose column pre-equilibrated with a high salt buffer.
-
Elute with a decreasing gradient of ammonium sulfate.
-
Collect fractions and assay for TAT activity.
-
-
Affinity Chromatography:
-
Pool the active fractions and apply to a Coenzyme A-agarose affinity column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the TAT enzyme with a buffer containing a competitor, such as Coenzyme A or a high concentration of salt.
-
-
-
Purity Assessment:
-
Analyze the purified fractions by SDS-PAGE to determine the molecular weight and assess purity.
-
Visualizing the Biosynthetic Pathway
The following diagram illustrates the enzymatic steps leading to the formation of key intermediates on the route to this compound.
Caption: Enzymatic pathway from GGPP to this compound, highlighting key enzymes and intermediates.
Conclusion
The enzymatic pathway to this compound represents the foundational steps in the biosynthesis of the medicinally vital compound, paclitaxel. While the initial cyclization, hydroxylation, and acetylation reactions are well-characterized, the subsequent steps leading to more complex taxoids remain an area of intensive investigation. The elucidation of this and other branches of the taxoid metabolic network will be instrumental in the development of robust and efficient biotechnological platforms for the production of these valuable natural products. The data and protocols presented in this guide serve as a resource for researchers dedicated to unraveling the complexities of Taxol biosynthesis and harnessing its potential for pharmaceutical applications.
References
- 1. Cytochrome p450 taxadiene 5alpha-hydroxylase, a mechanistically unusual monooxygenase catalyzing the first oxygenation step of taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial purification and characterization of acetyl coenzyme A: taxa-4(20),11(12)-dien-5alpha-ol O-acetyl transferase that catalyzes the first acylation step of taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Computational redesign of taxane-10β-hydroxylase for de novo biosynthesis of a key paclitaxel intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology [frontiersin.org]
- 7. Taxol biosynthesis: Molecular cloning and characterization of a cytochrome P450 taxoid 7 beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Cure: An In-depth Technical Guide to the Early-Stage Intermediates in Taxol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, renowned by its trade name Taxol, stands as a landmark in chemotherapy, a potent weapon against a spectrum of cancers. Its complex diterpenoid structure, a testament to nature's intricate molecular architecture, has presented a formidable challenge to synthetic chemists for decades. The journey to synthesize this life-saving molecule is a story of innovation, perseverance, and a deep understanding of chemical principles. This technical guide delves into the critical early stages of Taxol synthesis, providing a comprehensive overview of the key intermediates in both the biosynthetic pathway and the seminal total syntheses. By presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways, this document aims to be an invaluable resource for researchers and professionals in the field of drug development and organic synthesis.
Biosynthetic Pathway: Nature's Blueprint
The biosynthesis of Taxol in the Pacific yew tree (Taxus brevifolia) begins with the universal precursor of terpenes, geranylgeranyl diphosphate (GGPP). A series of enzymatic transformations, initiated by taxadiene synthase, constructs the intricate taxane skeleton. The initial steps of this pathway are crucial for establishing the core structure upon which the final, highly functionalized molecule is built.
Key Early-Stage Intermediates in Taxol Biosynthesis
The initial cyclization of GGPP yields taxa-4(5),11(12)-diene, the first committed intermediate in the Taxol biosynthetic pathway. Subsequent oxygenation and acylation steps, catalyzed by a cascade of cytochrome P450 enzymes and acyltransferases, progressively elaborate the taxane core.
| Intermediate Name | Precursor | Key Enzyme(s) |
| Taxa-4(5),11(12)-diene | Geranylgeranyl diphosphate (GGPP) | Taxadiene synthase |
| Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(5),11(12)-diene | Cytochrome P450 monooxygenase |
| Taxa-4(20),11(12)-dien-5α-yl acetate | Taxa-4(20),11(12)-dien-5α-ol | Taxadien-5α-ol-O-acetyltransferase |
Biosynthetic Pathway Diagram
Caption: Early enzymatic steps in the biosynthesis of Taxol.
Total Synthesis: The Chemist's Ascent
The total synthesis of Taxol has been a monumental achievement in organic chemistry, with several research groups devising ingenious strategies to conquer its structural complexity. A convergent approach, involving the synthesis of key building blocks that are later assembled, has been a common theme. This section focuses on the early-stage intermediates in three landmark total syntheses: those of Nicolaou, Holton, and Danishefsky.
The Nicolaou Synthesis: A Convergent Masterpiece
The Nicolaou group's total synthesis of Taxol is a prime example of a convergent strategy, featuring the synthesis of the A and C rings as separate, highly functionalized intermediates, which are then coupled to form the B ring.
Key Intermediates in the Nicolaou A and C Ring Synthesis
The synthesis of the A and C rings in the Nicolaou approach involves elegant applications of classic and modern synthetic reactions.
| Ring | Key Intermediate | Starting Material(s) | Key Reaction(s) | Yield (%) |
| C | Lactone 1.8 | Diene 1.3 and Dienophile 1.1 | Diels-Alder Reaction | 62[1] |
| A | Hydrazone 3.6 | Diene 3.1 and 2-chloroacrylonitrile | Diels-Alder, Hydrolysis, Silylation, Hydrazone formation | Not specified in provided context |
Experimental Protocols: Nicolaou Synthesis
Synthesis of C-Ring Intermediate (Lactone 1.8) via Diels-Alder Reaction
-
Reaction: A solution of diene 1.3 and dienophile 1.1 in the presence of phenylboronic acid (1.2) is heated.
-
Reagents and Conditions: The specific solvent, temperature, and reaction time are crucial for the success of this cycloaddition. Phenylboronic acid acts as a molecular tether to control the stereochemistry.
-
Work-up: After the reaction, 2,2-dimethyl-1,3-propanediol is added. The product, lactone 1.8, is then isolated and purified using standard chromatographic techniques.
-
Quantitative Data: The reported yield for this key Diels-Alder reaction is 62%.[1]
Synthesis of A-Ring Intermediate (Hydrazone 3.6)
-
Step 1: Diels-Alder Reaction: Diene 3.1 is reacted with 2-chloroacrylonitrile (3.2) to yield cyclohexene 3.3 with complete regioselectivity.[1]
-
Step 2: Hydrolysis: The cyanochloro group of 3.3 is hydrolyzed, and the acetate group is cleaved to afford hydroxyketone 3.4.[1]
-
Step 3: Protection: The hydroxyl group of 3.4 is protected as a tert-butyldimethylsilyl (TBS) ether to give 3.5.[1]
-
Step 4: Hydrazone Formation: Ketone 3.5 is treated with hydrazine to form the corresponding hydrazone 3.6, which is a precursor for the Shapiro reaction used in the subsequent coupling step.[1]
Nicolaou Synthesis Workflow
Caption: Convergent synthesis of A and C ring precursors in the Nicolaou Taxol synthesis.
The Holton Synthesis: A Linear Approach from a Natural Product
Robert Holton's group at Florida State University reported the first total synthesis of Taxol. Their approach is a linear synthesis that commences from the naturally occurring and commercially available patchoulene oxide.
Key Intermediates in the Holton AB Ring Synthesis
The early stages of the Holton synthesis focus on the intricate construction of the AB ring system from patchoulene oxide through a series of elegant rearrangements.
| Intermediate Name | Precursor | Key Reaction(s) |
| Allylic alcohol 2 | Patchoulene oxide (1) | Elimination and ring-opening |
| Epoxyalcohol 3 | Allylic alcohol 2 | Epoxidation |
| Unsaturated diol 4 | Epoxyalcohol 3 | Skeletal rearrangement and elimination |
| α-Hydroxylactone 16 | Carbonate 15 | Chan rearrangement |
Experimental Protocols: Holton Synthesis
Formation of the AB Ring System
-
Step 1: Ring Opening of Patchoulene Oxide: Treatment of patchoulene oxide (1) with tert-butyllithium induces an elimination and ring-opening to yield allylic alcohol 2.[2]
-
Step 2: Epoxidation: The allylic alcohol 2 is then epoxidized to give epoxyalcohol 3.[2]
-
Step 3: Skeletal Rearrangement: A Lewis acid-catalyzed rearrangement of epoxyalcohol 3 leads to the formation of the unsaturated diol 4, which contains the core bicyclo[5.3.1]undecane skeleton of the AB rings of Taxol.[2]
Chan Rearrangement for C-Ring Precursor
-
Reaction: The Chan rearrangement of carbonate 15, a key step in preparing for the C-ring construction, is effected using lithium tetramethylpiperidide (LTMP).
-
Reagents and Conditions: This rearrangement proceeds in high yield (90%) to furnish α-hydroxylactone 16.[2]
Holton Synthesis Workflow
Caption: Early stages of Holton's linear synthesis of the Taxol AB ring system.
The Danishefsky Synthesis: Early Introduction of the Oxetane Ring
Samuel Danishefsky's group developed a convergent synthesis of Taxol that is notable for the early construction of the D-ring (oxetane) onto the C-ring before the formation of the B-ring.
Key Intermediates in the Danishefsky CD Ring Synthesis
The synthesis starts from the readily available Wieland-Miescher ketone and strategically builds the CD ring system.
| Intermediate Name | Precursor | Key Reaction(s) |
| Unsaturated ketoalcohol 2 | Wieland-Miescher ketone (1) | Reduction |
| Ketone 6 | Alcohol 5 | Oxidation |
| Epoxide 7 | Ketone 6 | Corey-Chaykovsky reaction |
Experimental Protocols: Danishefsky Synthesis
Construction of the CD Ring System
-
Step 1: Reduction of Wieland-Miescher Ketone: The synthesis commences with the reduction of the enantiomerically pure Wieland-Miescher ketone (1) to the unsaturated ketoalcohol 2.[3]
-
Step 2: Functional Group Manipulations: A series of protection and oxidation steps lead to ketone 6.[3]
-
Step 3: Epoxidation: The key methylene group for the oxetane ring is introduced via a Corey-Chaykovsky reaction on ketone 6 to form epoxide 7.[3]
-
Step 4: Oxetane Ring Formation: Subsequent transformations of epoxide 7 ultimately lead to the formation of the crucial oxetane D-ring fused to the C-ring.
Danishefsky Synthesis Workflow
Caption: Key steps in the early construction of the CD ring system in Danishefsky's Taxol synthesis.
Conclusion
The early-stage intermediates in Taxol synthesis, whether forged by nature's enzymes or the ingenuity of synthetic chemists, represent critical milestones on the path to this complex and vital anti-cancer agent. The biosynthetic pathway provides a blueprint of efficiency and selectivity, while the total syntheses of Nicolaou, Holton, and Danishefsky showcase the power of strategic bond disconnections and the application of a vast arsenal of chemical reactions. This guide has provided a detailed look at these foundational intermediates, offering quantitative data, experimental insights, and visual roadmaps of their construction. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and professionals dedicated to the ongoing exploration of Taxol's chemistry and the development of new and improved therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 2-Deacetyltaxachitriene A, a taxane diterpenoid found in the seeds of the Chinese yew, Taxus chinensis. The following protocols are based on established methodologies for the separation of taxanes from Taxus species and offer a robust starting point for the successful isolation of the target compound.
Introduction
This compound is a member of the taxane family of diterpenoids, which includes the prominent anticancer drug, Paclitaxel (Taxol). These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic properties. The primary natural source for this compound is the seed of Taxus chinensis. The isolation and purification of this compound are critical steps for further pharmacological evaluation and drug development. The process typically involves solvent extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest from a complex mixture of other taxanes and plant metabolites.
Data Presentation
| Purification Stage | Starting Material | Key Reagents/Method | Typical Yield Range (%) | Typical Purity Range (%) |
| Crude Extraction | Dried seeds of Taxus chinensis | Ethanol/Water (e.g., 70:30 v/v) | 5 - 15% (of dry weight) | 0.1 - 1% |
| Liquid-Liquid Partitioning | Crude Extract | Dichloromethane, n-Hexane | 60 - 80% (of crude extract) | 1 - 5% |
| Silica Gel Column Chromatography | Partitioned Extract | Hexane/Ethyl Acetate Gradient | 10 - 30% (of partitioned extract) | 20 - 50% |
| Preparative HPLC | Enriched Fraction | Acetonitrile/Water Gradient | 5 - 15% (of enriched fraction) | > 95% |
Experimental Protocols
The following protocols describe a general yet detailed methodology for the isolation and purification of this compound from the seeds of Taxus chinensis.
Protocol 1: Extraction of Crude Taxanes
This protocol outlines the initial extraction of taxanes from the plant material.
-
Preparation of Plant Material:
-
Air-dry the seeds of Taxus chinensis at room temperature until a constant weight is achieved.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered seeds in a 70:30 (v/v) mixture of ethanol and water at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure maximum recovery of taxanes.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
This protocol aims to remove non-polar and highly polar impurities from the crude extract.
-
Dissolution:
-
Suspend the crude extract in distilled water.
-
-
Hexane Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of n-hexane.
-
Repeat the hexane extraction three times to remove lipids and other non-polar compounds.
-
Discard the n-hexane fractions.
-
-
Dichloromethane Partitioning:
-
Extract the remaining aqueous layer with an equal volume of dichloromethane.
-
Repeat the dichloromethane extraction three times. The taxanes will partition into the organic layer.
-
Combine the dichloromethane fractions.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate.
-
Filter and concentrate the dried extract under reduced pressure to yield a semi-purified taxane mixture.
-
Protocol 3: Silica Gel Column Chromatography for Fractionation
This protocol separates the semi-purified taxane mixture into fractions based on polarity.
-
Column Preparation:
-
Pack a glass column with silica gel (60-120 mesh) in n-hexane.
-
-
Sample Loading:
-
Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v) and visualize under UV light (254 nm) or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing compounds with similar TLC profiles to those expected for taxanes.
-
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
This protocol is for the final purification of this compound to a high degree of purity.
-
Sample Preparation:
-
Dissolve the enriched fraction from the silica gel column chromatography in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be from 30% acetonitrile to 70% acetonitrile over 40 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at 227 nm.
-
-
Purification:
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time (which would need to be determined using an analytical standard or by subsequent structural analysis).
-
-
Post-Purification:
-
Remove the solvent from the collected fraction under reduced pressure.
-
Lyophilize the sample to obtain the pure compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Logical steps in the purification process.
Application Note: Analytical Methods for the Detection of 2-Deacetyltaxachitriene A
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deacetyltaxachitriene A is a taxane derivative of significant interest in pharmaceutical research and development due to its potential as a precursor or impurity in the synthesis of anti-cancer drugs like paclitaxel. Accurate and sensitive detection and quantification of this compound are crucial for process optimization, quality control of active pharmaceutical ingredients (APIs), and pharmacokinetic studies. This application note details robust analytical methodologies for the determination of this compound in various matrices, including bulk drug substances and biological samples. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Principle of Analytical Methods
The analytical strategy for this compound leverages chromatographic separation to isolate the analyte from a complex matrix, followed by detection and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture.[1][2] For taxanes, reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[1] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UV detection is a common and cost-effective method for quantifying compounds with a suitable chromophore, which is present in the structure of taxanes.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[3][4][5] This technique is particularly advantageous for analyzing complex biological samples where matrix interference can be a significant issue.[6][7] After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion corresponding to this compound. This ion is then fragmented, and specific product ions are monitored for quantification, providing a high degree of certainty in identification and measurement.[8]
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results, especially in complex matrices like plasma or tissue homogenates.[9][10][11] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in two immiscible liquids.[10]
-
Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away.[10][12]
-
Protein Precipitation: For biological samples, this technique is used to remove proteins that can interfere with the analysis.[9]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are based on typical performance for similar taxane compounds.[13]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in Bulk Drug Substance
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for improved peak shape)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 227 nm (based on the UV absorbance of the taxane core)
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the bulk drug substance in methanol to a target concentration within the calibration range. Dilute with the mobile phase as necessary.
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Human Plasma
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar taxane
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Autosampler
-
Data acquisition and processing software
3. LC Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Precursor -> Product Ion Transitions (MRM):
-
This compound: To be determined by direct infusion of the standard. A hypothetical transition could be based on the loss of characteristic neutral fragments.
-
Internal Standard: To be determined based on the selected IS.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% B).
-
Vortex and transfer to an autosampler vial for analysis.
6. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Signaling Pathway and Experimental Logic
The detection methods described do not directly probe a signaling pathway but are essential tools for studies that do. For instance, in pharmacokinetic studies, these methods are used to determine the concentration of a drug or its metabolite over time, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME). This information is vital for determining dosing regimens and assessing potential drug-drug interactions.
The logical relationship in developing these methods follows a standard validation protocol to ensure they are fit for purpose. This includes establishing specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
Caption: Logical workflow for analytical method development and validation.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. Quantitative analysis of metabolites in complex biological samples using ion-pair reversed-phase liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 11. epa.gov [epa.gov]
- 12. Sample Preparation Techniques [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 2-Deacetyltaxachitriene A
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Deacetyltaxachitriene A, a diterpenoid of interest in natural product research and drug development. The described method is based on established protocols for the analysis of related taxane compounds and is intended to provide a robust and reliable starting point for researchers. The protocol outlines procedures for sample preparation, standard preparation, and HPLC-UV analysis, and includes illustrative data for method performance.
Introduction
This compound is a complex diterpenoid molecule that belongs to the taxane family, which includes the prominent anticancer drug paclitaxel. Accurate and precise quantification of this and related compounds is crucial for various stages of drug development, including phytochemical analysis, process development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of taxanes due to its sensitivity, specificity, and reproducibility.[1][2][3][4][5] This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
-
HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, and a diode array UV detector.[5]
-
Column: Agilent Eclipse XDB-C18 column (150 x 4.6 mm, 3.5 µm).[5]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Reagents: this compound reference standard.
-
Sample Preparation: Syringe filters (0.45 µm PTFE).
A gradient elution is proposed to ensure good separation of this compound from potential impurities.
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 227 nm |
| Run Time | 25 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Accurately weigh the sample containing this compound.
-
Extract the compound using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with acetonitrile to bring the concentration of this compound within the calibration range.
Illustrative Results
The following tables present hypothetical data to illustrate the expected performance of this method.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 378.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
| R² | 0.9998 |
| Concentration (µg/mL) | Mean Retention Time (min) | RSD (%) | Mean Peak Area (mAU*s) | RSD (%) |
| 50 | 12.45 | 0.21 | 756.2 | 1.34 |
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 10 | 9.8 | 98.0 |
| Medium | 50 | 50.7 | 101.4 |
| High | 90 | 89.2 | 99.1 |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted below.
Caption: HPLC Analysis Workflow for this compound.
Conclusion
The proposed RP-HPLC method provides a comprehensive framework for the quantitative analysis of this compound. The methodology is based on established principles for taxane analysis and is expected to offer good linearity, precision, and accuracy. Researchers can adapt and validate this protocol for their specific applications, including the analysis of plant extracts, in-process samples, and final drug products.
References
- 1. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of 2-Deacetyltaxachitriene A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a member of the taxane family of diterpenoids, a class of compounds that has garnered significant attention in the field of oncology due to the clinical success of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). As a naturally occurring taxane analogue isolated from species of the Taxus genus, such as Taxus chinensis, understanding the structural characteristics of this compound is crucial for the discovery of new therapeutic agents and for quality control in natural product-based drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and structural elucidation of taxanes. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.
Principle of Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like taxanes. In positive ion mode, ESI typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion. The resulting fragment ions provide valuable structural information, enabling the characterization of the taxane core and its substituents.
Quantitative Data Summary
The accurate mass of this compound (C₃₀H₄₂O₁₂) can be calculated to aid in its identification. The fragmentation pattern observed in tandem mass spectrometry provides a fingerprint for the molecule. While a specific experimental mass spectrum for this compound is not publicly available in comprehensive databases, a generalized fragmentation pattern for taxanes can be applied to predict its behavior.
Table 1: Predicted Key Mass Spectrometric Data for this compound
| Parameter | Value | Description |
| Chemical Formula | C₃₀H₄₂O₁₂ | - |
| Calculated Monoisotopic Mass | 594.2676 g/mol | The exact mass of the most abundant isotope of the molecule. |
| Predicted Precursor Ion (ESI+) | m/z 595.2754 | Protonated molecule [M+H]⁺. |
| Predicted Key Fragment Ions | Variable | See Table 2 for predicted fragmentation. |
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 595.3)
Based on the known fragmentation of similar taxanes, the following neutral losses and resulting fragment ions can be anticipated. The relative abundance of these ions would need to be determined experimentally.
| Predicted Fragment Ion (m/z) | Neutral Loss | Corresponding Moiety |
| 577.3 | H₂O | Loss of a hydroxyl group |
| 535.2 | C₂H₄O₂ (60 Da) | Loss of acetic acid |
| 517.2 | C₂H₄O₂ + H₂O | Sequential loss of acetic acid and water |
| 499.2 | C₂H₄O₂ + 2H₂O | Sequential loss of acetic acid and two water molecules |
| 475.2 | C₅H₈O₃ (116 Da) | Loss of the C13 side chain ester group |
| 457.2 | C₅H₈O₃ + H₂O | Loss of the C13 side chain and water |
| 439.2 | C₅H₈O₃ + 2H₂O | Loss of the C13 side chain and two water molecules |
| 327.1 | C₁₃H₁₆O₇ | Cleavage of the taxane core |
| 309.1 | C₁₃H₁₆O₇ + H₂O | Cleavage of the taxane core with water loss |
| 286.1 | C₁₅H₂₂O₅ | Further fragmentation of the taxane core |
Experimental Protocols
The following protocols provide a general framework for the LC-MS/MS analysis of this compound. Optimization of these parameters may be required depending on the specific instrumentation and sample matrix.
Protocol 1: Sample Preparation
-
Extraction: Extract the plant material (e.g., needles or bark of Taxus chinensis) with a suitable organic solvent such as methanol or a mixture of methanol and dichloromethane.
-
Purification: Perform preliminary purification of the crude extract using techniques like solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities.
-
Sample Solution: Dissolve the purified extract or a standard of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) with an electrospray ionization (ESI) source.
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is typically used for taxane separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 30%), increasing to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of varying polarities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
MS Scan Range: m/z 100 - 1000 for full scan analysis.
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the protonated molecule of this compound ([M+H]⁺ at m/z 595.3).
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
-
-
Mandatory Visualizations
Caption: Predicted Fragmentation Pathway of this compound.
Caption: General Experimental Workflow for LC-MS/MS Analysis.
Application Notes and Protocols for 2-Deacetyltaxachitriene A in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a diterpenoid natural product isolated from the seeds of the Chinese yew, Taxus chinensis. Its chemical structure, characterized by a complex taxane core, suggests it may serve as a substrate for various enzymes involved in the intricate biosynthesis of taxoids, a class of compounds with significant pharmacological activity, including the renowned anticancer drug paclitaxel. The presence of a free hydroxyl group at the C2 position makes this compound a putative substrate for acetyl-CoA dependent O-acetyltransferases. This document provides detailed application notes and protocols for utilizing this compound as a substrate in enzyme assays to identify and characterize novel taxane-modifying enzymes. Such enzymes are of great interest for synthetic biology approaches aimed at producing valuable taxoids. While a specific enzyme that utilizes this compound has not been definitively characterized in publicly available literature, the protocols outlined below are based on established methods for assaying taxane biosynthetic enzymes and provide a framework for investigating the enzymatic acetylation of this substrate.
Application: Substrate for Acetyl-CoA:taxane O-acetyltransferases
This compound is an ideal candidate for use as a substrate in assays designed to discover and characterize acetyl-CoA:taxane O-acetyltransferases (TATs). Specifically, its exposed C2-hydroxyl group can be targeted by enzymes that catalyze the transfer of an acetyl group from acetyl-CoA. The identification of a taxane C2-O-acetyltransferase is a significant step in elucidating the biosynthetic pathways of diverse taxoids found in Taxus species.
Experimental Protocols
Protocol 1: General Assay for Taxane C2-O-Acetyltransferase Activity
This protocol describes a general method to screen for and characterize the activity of a putative taxane C2-O-acetyltransferase using this compound as the substrate. The assay can be adapted for use with crude protein extracts from Taxus chinensis tissues or with heterologously expressed candidate enzymes.
Materials:
-
This compound (substrate)
-
Acetyl-Coenzyme A (acetyl-CoA), lithium salt
-
Enzyme source (e.g., purified recombinant enzyme, crude protein extract from Taxus chinensis)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT
-
Quenching Solution: 10% (v/v) Acetic acid in ethyl acetate
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
-
Analytical HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
This compound (dissolved in a minimal amount of DMSO, final concentration typically 10-100 µM)
-
Enzyme preparation (e.g., 1-10 µg of purified enzyme or 50-100 µg of crude extract)
-
-
Pre-incubate the mixture at 30°C for 5 minutes to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding acetyl-CoA to a final concentration of 10-200 µM.
-
The final reaction volume should be 100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 200 µL of Quenching Solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous phase with another 200 µL of ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the residue in a known volume (e.g., 50 µL) of the initial mobile phase for HPLC analysis.
-
-
Product Analysis by HPLC:
-
Inject an aliquot of the reconstituted sample onto the HPLC system.
-
Separate the substrate and the acetylated product using a suitable gradient of acetonitrile in water.
-
Monitor the elution profile at a wavelength where both the substrate and the expected product absorb (e.g., 228 nm).
-
The formation of the product, 2-acetyltaxachitriene A, will be indicated by a new peak with a different retention time compared to the substrate.
-
-
Quantification:
-
Quantify the amount of product formed by comparing the peak area to a standard curve generated with an authentic standard of 2-acetyltaxachitriene A, if available. Alternatively, relative activity can be determined by measuring the increase in the product peak area over time.
-
Data Presentation
| Parameter | Value/Range |
| Substrate Concentration | 10 - 100 µM |
| Acetyl-CoA Concentration | 10 - 200 µM |
| Enzyme Concentration | 1 - 100 µg |
| Incubation Temperature | 30 °C |
| Incubation Time | 30 - 60 min |
| pH | 7.5 |
Visualization of Key Processes
Enzymatic Acetylation of this compound
Caption: Enzymatic transfer of an acetyl group to this compound.
Experimental Workflow for Enzyme Assay
Caption: High-level workflow for the taxane O-acetyltransferase assay.
Application Note & Protocol: Quantification of 2-Deacetyltaxachitriene A in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a crucial intermediate in the biosynthesis of the anticancer drug paclitaxel (Taxol) and its analogues. Accurate quantification of this taxoid in cell cultures is essential for metabolic engineering efforts aimed at improving paclitaxel production, for studying the taxane biosynthetic pathway, and for quality control in cell-based production systems. This document provides detailed protocols for the extraction and quantification of this compound from cell cultures using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Cell Culture and Sample Collection
This protocol is adaptable to various plant cell suspension cultures, such as Taxus spp.
Materials:
-
Taxus spp. cell suspension culture
-
Appropriate growth medium (e.g., Gamborg's B5 medium)
-
Sterile flasks
-
Shaking incubator
-
Centrifuge and centrifuge tubes
Protocol:
-
Initiate and maintain the Taxus spp. cell suspension culture in the appropriate growth medium under controlled conditions (e.g., 20-25°C, shaking at 110-125 rpm, in darkness).[1]
-
Collect cell culture samples at desired time points during the growth cycle.
-
Separate the cells from the culture medium by centrifugation (e.g., 3,000 rpm for 10 minutes).[2]
-
Collect the supernatant (culture medium) and the cell pellet separately for analysis.
-
Freeze the cell pellet and supernatant at -20°C or below until extraction.[1]
Sample Preparation and Extraction
2.2.1. Extraction from Cell Pellet
Materials:
-
Frozen cell pellet
-
Liquid nitrogen
-
Methanol or ethanol (96%)[3]
-
Extraction solution (e.g., ether or a mixture of tert-butyl methyl ether (TBME) and diethyl ether (DEE) 50:50 v/v)[1][2]
-
Vortex mixer
-
Centrifuge
-
Microcentrifuge tubes
Protocol:
-
To release intracellular metabolites, subject the frozen cell pellet to lysis by freeze-thawing in liquid nitrogen for three cycles.[2]
-
Alternatively, powdered air-dry biomass can be used for extraction.[3]
-
Add an appropriate volume of extraction solvent (e.g., 3 volumes of extraction solution to the cell pellet).[2] For dried biomass, a sample of 25 mg can be extracted three times with 1 mL of 96% ethanol.[3]
-
Vortex the mixture thoroughly to ensure efficient extraction.
-
Centrifuge the sample (e.g., 3,000 rpm for 5 minutes) to pellet cell debris.[2]
-
Carefully collect the supernatant containing the extracted taxoids.
-
If necessary, repeat the extraction process on the pellet to maximize recovery.
-
Combine the supernatants and evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS/MS analysis (e.g., acetonitrile or the initial mobile phase).[1]
2.2.2. Extraction from Culture Medium
Materials:
-
Culture medium supernatant
-
Liquid-liquid extraction solvent (e.g., ether or methylene chloride)[1]
-
Separatory funnel or centrifuge tubes
-
Centrifuge (if using tubes)
-
Nitrogen evaporator
Protocol:
-
Thaw the frozen culture medium supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of an immiscible organic solvent like ether or methylene chloride.[1]
-
Mix vigorously and then separate the phases either by using a separatory funnel or by centrifugation.
-
Collect the organic layer containing the taxoids.
-
Repeat the extraction of the aqueous layer to improve recovery.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis.[1]
Quantification by HPLC
3.1. HPLC Method
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common method for taxoid quantification.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array detector (e.g., Hewlett-Packard 1090).[1]
-
Column: C18 reversed-phase column (e.g., 3.9 mm x 30 cm, Waters µBondapak).[1]
-
Column Temperature: 34°C.[1]
-
Mobile Phase: An isocratic flow of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (e.g., 53:47 v/v).[1] The mobile phase can also be a gradient of methanol and water.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm is optimal for taxol and can be used as a starting point for this compound.[1] A full UV spectrum from the diode array detector should be recorded to determine the optimal wavelength.
-
Injection Volume: 20 µL.
3.2. Standard Curve Preparation
-
Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard.
Quantification by LC-MS/MS
For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
4.1. LC-MS/MS Method
Instrumentation and Conditions (Example):
-
LC System: An ultra-high-performance liquid chromatograph (UHPLC) system (e.g., Thermo Scientific Ultimate 3000).[4]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Thermo TSQ Altis) or a high-resolution mass spectrometer like a Q Exactive Orbitrap.[4][5]
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Column: A suitable reversed-phase column (e.g., Hypersil Gold C18, 100 x 2.1 mm, 1.9 µm or Kinetex C8, 2.6 µm, 2.1 x 100 mm).[4][5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[4][5]
-
Gradient: A suitable gradient to separate this compound from other cellular components. For example, starting with a low percentage of B, increasing to a high percentage, and then re-equilibrating.[4]
-
Flow Rate: 0.2-0.4 mL/min.[5]
-
Column Temperature: 45°C.[5]
-
MS/MS Detection: Operate in Selected Reaction Monitoring (SRM) mode. The specific precursor ion and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
4.2. Data Analysis
-
Inject the prepared sample extracts into the LC-MS/MS system.
-
Identify the this compound peak based on its retention time and specific mass transitions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Data Presentation
Summarize the quantitative results in a clear and structured table for easy comparison between different cell lines, culture conditions, or time points.
| Sample ID | Cell Line/Condition | Growth Time (days) | This compound Concentration (µg/g dry weight or µg/L) | Standard Deviation |
| 1 | Control Line A | 14 | Example Value | Example Value |
| 2 | Engineered Line B | 14 | Example Value | Example Value |
| 3 | Control Line A | 21 | Example Value | Example Value |
| 4 | Engineered Line B | 21 | Example Value | Example Value |
Visualization
Experimental Workflow Diagramdot
References
- 1. US5019504A - Production of taxol or taxol-like compounds in cell culture - Google Patents [patents.google.com]
- 2. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Deacetyltaxachitriene A Fermentation
Welcome to the technical support center for the microbial fermentation of 2-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its microbial production important?
A1: this compound is a key intermediate in the biosynthetic pathway of Paclitaxel (Taxol), a potent anti-cancer drug. Producing this precursor through microbial fermentation offers a more sustainable and potentially cost-effective alternative to its extraction from the slow-growing Pacific yew tree (Taxus brevifolia), which is the natural source of Taxol.[1][2]
Q2: What are the primary metabolic pathways involved in the biosynthesis of this compound?
A2: The biosynthesis begins with precursors from primary metabolism. In most microbial hosts, the upstream pathway is the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][3][4] These are then converted to geranylgeranyl diphosphate (GGPP), the direct precursor to the taxane skeleton. A heterologously expressed taxadiene synthase (TS) then cyclizes GGPP to form taxa-4(5),11(12)-diene, the first committed intermediate of the taxane pathway.[4][5] Subsequent hydroxylation and acetylation steps lead to the formation of this compound.
Q3: What are the major bottlenecks that typically lead to low yields of taxane precursors in fermentation?
A3: Low yields are often attributed to several factors:
-
Limited Precursor Supply: Insufficient flux towards the key precursors IPP, DMAPP, and GGPP from the central carbon metabolism.[6]
-
Low Activity of Key Enzymes: The activity of heterologously expressed enzymes, particularly taxadiene synthase and cytochrome P450 hydroxylases, can be a significant bottleneck.[7][8][9]
-
Metabolic Burden and Toxicity: Overexpression of the biosynthetic pathway can impose a metabolic load on the host cells, and the accumulation of intermediate compounds may be toxic.[6][10]
-
Suboptimal Fermentation Conditions: Non-ideal parameters such as pH, temperature, aeration, and medium composition can severely limit productivity.[6][11]
-
Formation of Inhibitory Byproducts: The accumulation of byproducts like acetate can inhibit cell growth and product formation.[11][12]
Troubleshooting Guide
Issue 1: Very low or no detectable product.
Q: My fermentation has completed, but I cannot detect any this compound, or the levels are extremely low. What should I check first?
A: Start by verifying the foundational components of your experiment.
-
Strain Integrity: Confirm the genetic integrity of your engineered microbial strain. Perform plasmid sequencing or genomic DNA PCR to ensure all pathway genes are present and correctly inserted.
-
Induction Confirmation: Verify that the expression of your heterologous genes was successfully induced. This can be checked at the transcript level with RT-qPCR or at the protein level with SDS-PAGE or Western blot analysis. Poor protein expression is a common reason for pathway failure.[12]
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., GC-MS, LC-MS) is sufficiently sensitive and properly calibrated. Run a standard of a related taxane compound if a pure standard of this compound is unavailable to confirm instrument performance.
-
Basic Fermentation Parameters: Double-check that basic fermentation parameters like temperature, pH, and inducer concentration were maintained correctly throughout the run.[13] Deviations can halt microbial activity.[13]
Issue 2: Poor cell growth during fermentation.
Q: My microbial culture is showing poor growth (low optical density) which is impacting the overall yield. What are the potential causes and solutions?
A: Poor cell growth is often linked to media composition or culture conditions.
-
Nutrient Limitation: The fermentation medium may be deficient in essential nutrients like carbon, nitrogen, phosphates, or trace metals.[13] Review your medium composition and consider performing a media optimization experiment.
-
Toxicity of Precursors or Intermediates: High concentrations of pathway intermediates or the expressed proteins themselves can be toxic to the host.[6][10] Try using a weaker or tunable promoter system to control the level of protein expression.
-
Suboptimal Physical Conditions: The temperature or pH may not be optimal for your specific host strain. The optimal temperature for cell growth may differ from the optimal temperature for product formation.[14] Consider a two-stage fermentation where you first grow cells at their optimal growth temperature and then shift to a different temperature to optimize product synthesis.[12]
-
Inadequate Aeration: For aerobic fermentations, insufficient dissolved oxygen can severely limit cell growth and energy metabolism.[11][13] Increase the agitation rate or enrich the inlet gas with oxygen.
Issue 3: High cell density but low product yield.
Q: I'm achieving high cell density, but the specific yield of this compound (per gram of cell weight) is very low. How can I improve this?
A: This common issue points towards a bottleneck in the biosynthetic pathway itself, rather than a problem with cell growth.
-
Precursor Flux Imbalance: The central metabolism may not be providing enough GGPP for the taxane pathway. Overexpressing key enzymes in the upstream MEP pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), can increase the precursor pool.[1]
-
Low Enzyme Activity: The cytochrome P450 enzymes responsible for hydroxylating the taxadiene skeleton are often a major bottleneck.[8][9] Ensure that the P450 is co-expressed with a suitable cytochrome P450 reductase (CPR). Optimizing the ratio of P450 to CPR can be critical.[12]
-
Feedback Inhibition: The accumulation of certain intermediates might inhibit earlier enzymes in the pathway. While specific feedback inhibition loops for this pathway are not fully elucidated, it is a common regulatory mechanism in metabolism.
-
Metabolic Diversion: Precursors might be diverted into competing pathways. For example, GGPP can be a precursor for other terpenes or carotenoids. Knocking out competing pathways can redirect carbon flux towards your desired product.
Data Presentation
Table 1: Key Fermentation Parameters for Optimization
| Parameter | Typical Range | Potential Impact on Yield | Reference |
| Temperature | 20 - 37 °C | Affects enzyme activity and cell growth. Lower temperatures (e.g., 25°C) can improve P450 functionality. | [12][14] |
| pH | 5.0 - 7.0 | Influences nutrient uptake and enzyme stability. pH control can prevent acidification and improve product titers. | [8][13] |
| Dissolved Oxygen | 10 - 40% | Crucial for aerobic respiration and P450 enzyme function. | [15] |
| Carbon Source | Glucose, Glycerol | Glycerol can sometimes reduce acetate formation compared to glucose. | [12] |
| Inducer Conc. | Varies (e.g., 0.1 - 1 mM IPTG) | Balances metabolic burden with sufficient enzyme expression. | [1] |
Table 2: Summary of Metabolic Engineering Strategies and Potential Yield Improvements
| Strategy | Target | Expected Outcome | Potential Fold Increase (Taxadiene) | Reference |
| Upstream Engineering | Overexpress MEP pathway genes (dxs, idi, ispD, ispF) | Increased IPP/DMAPP supply | ~10-100x | [1] |
| Precursor Funneling | Overexpress GGPPS (GGPP synthase) | Increased GGPP supply for taxadiene synthase | ~5-20x | [7] |
| Pathway Optimization | Overexpress Taxadiene Synthase (TS) | Increased conversion of GGPP to taxadiene | ~100-1000x (from baseline) | [16] |
| P450/CPR Optimization | Tune the expression ratio of P450 and its reductase partner | Improved hydroxylation efficiency of taxadiene | ~2-5x (oxygenated taxanes) | [8][12] |
| Competing Pathway Deletion | Knock out pathways diverting precursors | Redirects carbon flux to taxane biosynthesis | Varies; up to 1.5-2x | [17] |
Experimental Protocols
Protocol 1: Two-Stage Batch Fermentation for Optimization
This protocol is designed for screening different conditions (e.g., temperature, inducer concentration) in a benchtop bioreactor.
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into 5 mL of seed medium (e.g., LB with appropriate antibiotics).
-
Incubate overnight at 37°C with shaking (250 rpm).
-
Use this starter culture to inoculate a larger volume (e.g., 100 mL) of seed medium in a shake flask and grow to an OD600 of 4-6.
-
-
Bioreactor Setup:
-
Prepare a 2 L bioreactor with 1 L of the defined fermentation medium. Autoclave and allow it to cool.
-
Calibrate pH and dissolved oxygen (DO) probes. Set the initial pH to 7.0 and the temperature to 30°C.
-
Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1.
-
-
Growth Phase (Stage 1):
-
Run the fermentation at 30°C. Maintain pH at 7.0 using automated addition of acid/base.
-
Maintain DO above 30% by controlling agitation (e.g., 300-800 rpm) and airflow (e.g., 1 VVM).
-
Monitor cell growth by measuring OD600 periodically.
-
-
Production Phase (Stage 2):
-
Once the culture reaches an OD600 of ~5-10, lower the temperature to the desired setpoint for production (e.g., 25°C).[12]
-
Add the inducer (e.g., IPTG to a final concentration of 0.5 mM).
-
Add a 20% (v/v) dodecane overlay to the culture to capture the hydrophobic taxane products and reduce product toxicity.[15]
-
-
Sampling and Analysis:
-
Take samples every 12 hours. Separate the aqueous and dodecane phases by centrifugation.
-
Measure OD600 of the aqueous phase.
-
Extract the taxanes from the dodecane phase and cell pellet for quantification by GC-MS or LC-MS/MS.
-
Protocol 2: Quantification of Taxane Precursors by GC-MS
-
Sample Preparation:
-
Take 1 mL of the dodecane phase from the fermentation culture.
-
Add an internal standard (e.g., 10 µg/mL of isocaryophyllene) to the sample.
-
Vortex briefly to mix.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection volume, splitless mode.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 min.
-
-
MS Method: Scan mode (e.g., m/z 50-500) for identification. Use selected ion monitoring (SIM) for quantification based on characteristic ions of your target compound and internal standard.
-
-
Data Analysis:
-
Generate a standard curve using a purified standard of a related taxane if the target compound is unavailable.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
Mandatory Visualization
References
- 1. ISOPRENOID PATHWAY OPTIMIZATION FOR TAXOL PRECURSOR OVERPRODUCTION IN ESCHERICHIA COLI - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Way to efficient microbial paclitaxel mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Taxol® biosynthesis by endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rewiring Saccharomyces cerevisiae metabolism for optimised Taxol® precursors production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current strategies and parameters for the enhanced microbial production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 14. Optimization of High-Density Fermentation Conditions for Saccharomycopsis fibuligera Y1402 through Response Surface Analysis [mdpi.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. Genetic approaches in improving biotechnological production of taxanes: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Gene Modification Strategies for the Development of Low-Alcohol-Wine Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
degradation of 2-Deacetyltaxachitriene A during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Deacetyltaxachitriene A during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
Problem 1: Low yield of this compound in the final extract.
-
Possible Cause: Degradation of the target molecule due to suboptimal extraction conditions. Taxanes, in general, are susceptible to degradation under acidic, basic, and high-temperature conditions.[1][2]
-
Solution:
-
pH Control: Maintain a neutral pH during extraction. Taxanes are known to undergo base-catalyzed epimerization and hydrolysis.[1][3]
-
Temperature Management: Avoid high temperatures during extraction and solvent evaporation. Use of lower temperatures is advisable, although this may require longer extraction times.[2]
-
Solvent Selection: Use appropriate solvents. While taxanes are soluble in organic solvents like methanol and ethanol, the choice of solvent can influence stability.[2] It is recommended to use fresh, high-purity solvents.
-
Problem 2: Presence of unknown peaks in the chromatogram of the extract.
-
Possible Cause: Formation of degradation products. Common degradation pathways for taxanes include epimerization at the C-7 position and hydrolysis of ester groups.[1][3] For this compound, this could involve modification of the taxane core.
-
Solution:
-
Forced Degradation Studies: To identify potential degradation products, consider performing forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their potential structures as degradation products.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of taxanes like this compound are pH, temperature, and the choice of extraction solvent. Taxanes are known to be unstable in acidic and alkaline conditions and at elevated temperatures, which can lead to epimerization and hydrolysis.[1][2]
Q2: What is the probable degradation pathway for this compound?
A2: Based on studies of other taxanes, the degradation of this compound likely involves two main pathways:
-
Epimerization: Base-catalyzed epimerization at the C-7 position is a common degradation route for taxanes.[1]
-
Hydrolysis: Hydrolysis of the ester groups on the taxane core can occur under both acidic and basic conditions, leading to the formation of various degradation products.[3]
Below is a diagram illustrating a probable degradation pathway for a taxane molecule.
Q3: Are there recommended storage conditions for extracts containing this compound?
A3: To minimize degradation, extracts should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The solvent should be evaporated under reduced pressure at a low temperature. If the extract is not for immediate use, it is best to store it as a dry residue.
Quantitative Data Summary
| Condition | Effect on Taxanes | Reference |
| Acidic pH | Promotes hydrolysis of ester groups. | [3] |
| Neutral pH | Generally stable. | [1] |
| Basic pH | Catalyzes epimerization at C-7 and hydrolysis of ester groups. | [1][3] |
| Elevated Temperature | Accelerates both epimerization and hydrolysis reactions. | [2] |
| Oxidation | Can lead to the formation of oxidation products. | |
| Photolysis | Exposure to light can induce degradation. |
Experimental Protocols
Recommended Experimental Workflow for Minimized Degradation
The following workflow is a general guideline for the extraction of taxanes from plant material, designed to minimize the degradation of this compound.
Detailed Methodology for Extraction
-
Plant Material Preparation:
-
Extraction:
-
Extract the ground plant material with a suitable solvent such as methanol or ethanol at a low temperature (e.g., 4°C) for 24-48 hours with gentle agitation.[2] Ensure the solvent is of high purity and at a neutral pH.
-
Filter the mixture to remove the solid plant debris. Repeat the extraction process on the residue to ensure complete extraction.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Maintain a low temperature (e.g., below 40°C) in the water bath to prevent thermal degradation.[2]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.
-
Extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to recover the taxanes.
-
-
Chromatographic Purification:
-
Further purify the taxane-containing fraction using column chromatography. Silica gel is commonly used for normal-phase chromatography, while C18 is used for reverse-phase chromatography.[6]
-
-
Analysis:
By following these guidelines and protocols, researchers can significantly reduce the degradation of this compound during the extraction process, leading to higher yields and more reliable experimental results.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 5. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 6. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-Deacetyltaxachitriene A in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-Deacetyltaxachitriene A in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on established knowledge of closely related taxane diterpenoids, such as paclitaxel and docetaxel. Researchers should perform their own stability studies to determine the optimal conditions for their specific applications.
Troubleshooting Guide
Q1: My this compound solution is showing a rapid decrease in purity. What are the likely causes?
A1: Rapid degradation of taxanes in solution is often attributed to several factors:
-
Inappropriate pH: Taxanes are susceptible to hydrolysis under both acidic and basic conditions. Near-neutral pH is generally recommended for enhanced stability.
-
High Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Exposure to Light: Photodegradation can occur, leading to the formation of degradation products.
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
-
Incompatible Solvents: The choice of solvent can significantly impact stability.
Q2: I observe peak broadening and the appearance of new peaks in my HPLC analysis over time. What could this indicate?
A2: The appearance of new peaks and changes in peak shape in your chromatogram are classic indicators of degradation. The new peaks likely correspond to degradation products. A common degradation pathway for taxanes is epimerization at the C7 position. Hydrolysis of ester groups is another possibility.
Q3: My solution has become cloudy or shows visible precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This could be due to:
-
Poor Solubility: this compound, like other taxanes, has low aqueous solubility.
-
Degradation: Some degradation products may be less soluble than the parent compound.
-
Change in Solvent Composition: Evaporation of a co-solvent can lead to precipitation.
If you observe precipitation, the solution should be considered unstable and not used for quantitative experiments. It is recommended to prepare fresh solutions.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for storing this compound in solution?
A4: While specific data for this compound is not available, studies on other taxanes suggest that a pH range of 4 to 6 is generally optimal for minimizing hydrolysis.
Q5: What are the recommended storage temperatures for solutions of this compound?
A5: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or below) may be considered, but freeze-thaw cycles should be avoided.
Q6: How can I protect my this compound solution from light?
A6: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Conduct experiments under reduced light conditions whenever possible.
Q7: What solvents are recommended for dissolving this compound?
A7: Due to its lipophilic nature, this compound is best dissolved in organic solvents such as ethanol, methanol, acetonitrile, or dimethyl sulfoxide (DMSO). For aqueous-based experiments, a stock solution in an appropriate organic solvent can be prepared and then diluted into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect biological assays.
Q8: Are there any additives that can improve the stability of this compound in solution?
A8: For other taxanes, the use of stabilizing agents has been explored. These include:
-
Antioxidants: Such as ascorbic acid or butylated hydroxytoluene (BHT) to prevent oxidation.
-
Surfactants and Polymers: To improve solubility and prevent precipitation.
-
Cyclodextrins: To form inclusion complexes that can enhance stability.
The suitability of these additives for this compound would need to be experimentally determined.
Quantitative Data Summary
The following table summarizes stability data for paclitaxel, a closely related taxane, which can serve as a general guide.
| Parameter | Condition | Observation for Paclitaxel | Reference |
| pH | pH 1.2 | Significant degradation | [1] |
| pH 4.5 | Highest stability | [1] | |
| pH > 7 | Increased degradation | [2] | |
| Temperature | 2-8 °C | Longer shelf-life | [3] |
| 25 °C | Faster degradation compared to 2-8 °C | [3] | |
| 40-70 °C | Used in forced degradation studies to accelerate degradation | [4] | |
| Light | Exposure to light | Can lead to photodegradation | [5] |
| Solvent | Aqueous solutions | Poor solubility and stability | [6] |
| Ethanol/Water mixtures | Improved solubility | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Add 0.1 M HCl.
-
Incubate at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% H₂O₂.
-
Incubate at room temperature for a specified time.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at elevated temperatures (e.g., 60 °C, 80 °C) for a specified duration.
-
Dissolve the sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp or daylight) for a specified duration.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound.
-
Identify and quantify the formation of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a gradient pump, autosampler, and PDA or UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient elution may be required to achieve optimal separation. A starting point could be a linear gradient from 30% B to 90% B over 30 minutes.
Method Parameters (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 227 nm (or a wavelength determined by UV scan of the analyte)
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative colloidal stability, antitumor efficacy, and immunosuppressive effect of commercial paclitaxel nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Production of 2-Deacetyltaxachitriene A and Related Taxanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common bottlenecks in the heterologous production of 2-Deacetyltaxachitriene A and other modified taxane compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it fit in the paclitaxel biosynthetic pathway?
A1: this compound is a taxane intermediate. While not as extensively studied as other paclitaxel precursors, based on its chemical structure, it is likely a downstream derivative of early taxane skeletons like taxadiene. Its formation would involve a series of hydroxylation and acylation steps. The precise enzymatic reactions leading to this compound are not fully elucidated in the public domain, but likely involve cytochrome P450 hydroxylases and acyltransferases that act on the taxane core.
Q2: What are the primary bottlenecks encountered when producing taxane intermediates in microbial hosts like Saccharomyces cerevisiae or Escherichia coli?
A2: The production of taxanes in microbial hosts is a complex process with several well-documented bottlenecks:
-
Precursor Supply: The native metabolic pathways of host organisms, such as the mevalonate (MVA) pathway in yeast or the methylerythritol phosphate (MEP) pathway in E. coli, may not produce sufficient geranylgeranyl diphosphate (GGPP), the universal precursor for diterpenoids like taxanes.[1][2]
-
Enzyme Expression and Activity: Plant-derived enzymes, particularly cytochrome P450 monooxygenases (CYPs) and acyltransferases, often exhibit poor expression, misfolding, or low activity in microbial hosts.[3][4][5] CYPs require a compatible cytochrome P450 reductase (CPR) for activity, and the pairing of the plant CYP with a host CPR can be suboptimal.[4]
-
Sub-optimal Pathway Balance: The expression levels of different enzymes in the biosynthetic pathway need to be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the desired product.[6]
-
Toxicity of Intermediates: Some taxane intermediates can be toxic to the microbial host, limiting the achievable titers.
-
Cellular Localization: The proper subcellular localization of enzymes, especially membrane-bound CYPs, is crucial for their function and can be a challenge in heterologous hosts.[7]
Q3: Which host organism, S. cerevisiae or E. coli, is generally preferred for producing complex taxanes?
A3: Both S. cerevisiae (yeast) and E. coli have been successfully used to produce early-stage taxol precursors like taxadiene and its oxygenated derivatives.[4][8] Yeast, as a eukaryote, is often favored for expressing plant-derived cytochrome P450 enzymes due to its endoplasmic reticulum, which can facilitate proper folding and function of these membrane-bound proteins.[9][10] E. coli, on the other hand, offers faster growth rates and simpler genetic manipulation. The choice of host often depends on the specific enzymes being expressed and the overall complexity of the engineered pathway.
Troubleshooting Guides
Issue 1: Low or no production of the target taxane intermediate.
| Potential Cause | Troubleshooting Steps |
| Insufficient precursor (GGPP) supply | - Overexpress key enzymes in the native precursor pathway (e.g., tHMG1 in the MVA pathway for yeast).- Introduce heterologous MVA pathway genes.- Down-regulate competing pathways that drain the precursor pool (e.g., sterol biosynthesis).[11] |
| Poor expression of biosynthetic enzymes | - Codon-optimize the plant-derived genes for the specific microbial host.- Use strong, inducible promoters to control the timing and level of gene expression.- Test different expression plasmids (e.g., high-copy vs. low-copy).- Fuse solubility-enhancing tags (e.g., MBP, SUMO) to improve protein folding and expression.[12] |
| Low enzymatic activity | - For CYPs, co-express a compatible CPR, preferably from the same plant source or a well-characterized partner.- Perform in vitro enzyme assays to confirm the activity of individual enzymes before assembling the full pathway.- Consider protein engineering to improve enzyme kinetics or stability. |
| Sub-optimal fermentation conditions | - Optimize temperature, pH, and aeration to balance cell growth and product formation.[8]- Test different media compositions and feeding strategies. |
Issue 2: Accumulation of an incorrect or unexpected intermediate.
| Potential Cause | Troubleshooting Steps |
| Imbalanced pathway flux | - Use a set of promoters with varying strengths to fine-tune the expression levels of each enzyme in the pathway.- Employ dynamic regulation strategies to control gene expression at different stages of fermentation. |
| Promiscuous enzyme activity | - Some taxane-modifying enzymes can act on multiple substrates. Verify the substrate specificity of the enzymes used.- If possible, engineer the enzyme to improve its specificity for the desired substrate. |
| Degradation of the target compound | - Analyze time-course samples to determine if the product is being degraded after formation.- Investigate potential host enzymes that may be acting on the heterologously produced taxane. |
Quantitative Data Summary
The following table summarizes reported titers for various taxol precursors produced in engineered microbial hosts. This data can serve as a benchmark for researchers.
| Compound | Host Organism | Titer (mg/L) | Key Engineering Strategies |
| Taxadiene | S. cerevisiae | 129 | Multi-copy chromosomal integration of taxadiene synthase with fusion solubility tags.[12] |
| Taxadiene | S. cerevisiae | 215 | Overexpression of genes involved in branched-chain amino acid biosynthesis, thioredoxin system, de novo purine synthesis, and pantothenate pathway.[6] |
| Oxygenated Taxanes | S. cerevisiae | 78 | Bioprocess optimization and increased analytical resolution.[8] |
| Taxadien-5α-ol | S. cerevisiae | 43.65 | Overexpression of genes identified through in silico design.[6] |
| Taxadien-5α-yl-acetate | S. cerevisiae | 26.2 | Overexpression of genes identified through in silico design.[6] |
| Oxygenated Taxanes | E. coli | 570 | Optimization of P450 expression, reductase partner interactions, and N-terminal modifications.[4] |
Experimental Protocols
A detailed experimental protocol for a key step in troubleshooting is provided below.
Protocol: Analysis of Protein Expression by SDS-PAGE and Western Blot
This protocol is essential for verifying the expression of heterologous enzymes, a common first step in troubleshooting low production.
-
Sample Preparation:
-
Inoculate a single colony of the engineered strain into 5 mL of selective medium and grow overnight at the appropriate temperature with shaking.
-
Inoculate a larger culture (e.g., 50 mL) with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture to an OD600 of 0.6-0.8 and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).
-
Continue to grow the culture for a defined period (e.g., 6-24 hours) at an optimized temperature.
-
Harvest 1 mL of the culture by centrifugation.
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., for E. coli: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase). For yeast, mechanical disruption (e.g., with glass beads) is often required.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed to separate the soluble (supernatant) and insoluble (pellet) fractions.
-
-
SDS-PAGE:
-
Mix an aliquot of the soluble and insoluble fractions with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein.
-
-
Western Blot (for tagged proteins):
-
Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein tag (e.g., anti-His, anti-MBP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein using a chemiluminescent substrate and imaging system.
-
Visualizations
Biosynthetic Pathway and Key Bottlenecks
Caption: Key bottlenecks in the heterologous production of this compound.
Troubleshooting Workflow for Low Product Titer
Caption: A logical workflow for troubleshooting low product titers in metabolic engineering.
References
- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved production of Taxol® precursors in S. cerevisiae using combinatorial in silico design and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of paclitaxel unravelled [mpg.de]
- 8. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced production of taxadiene in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Deacetyltaxachitriene A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture conditions for 2-Deacetyltaxachitriene A, a key intermediate in the biosynthesis of paclitaxel.
Troubleshooting Guide
This guide addresses common issues encountered during the microbial production of this compound and other taxane precursors in yeast (Saccharomyces cerevisiae).
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient precursor supply (GGPP).2. Low activity or expression of key enzymes (e.g., taxadiene synthase, P450 cytochromes).3. Suboptimal fermentation conditions (pH, temperature, aeration).4. Degradation of the product. | 1. Overexpress key genes in the mevalonate (MVA) pathway (e.g., tHMG1, ERG20). Consider engineering the MEP pathway as a complementary source of precursors.[1][2]2. Codon-optimize genes for the host organism. Use strong, inducible promoters. Co-express with chaperones or fusion partners to improve solubility and stability.[3][4]3. Optimize pH (around 6.0-7.0) and temperature (20-30°C). Ensure adequate aeration, as P450 enzymes require oxygen.[4][5][6]4. Implement in situ product recovery methods, such as two-phase fermentation. |
| Inconsistent batch-to-batch production | 1. Variability in complex media components (e.g., yeast extract, peptone).2. Inoculum variability. | 1. Use defined media where possible. If using complex media, test different lots and consider supplementation with limiting nutrients.[6][7]2. Standardize inoculum preparation protocol (e.g., age of culture, cell density). |
| Cellular stress and morphological changes (e.g., pseudohyphal growth) | 1. Nutritional stress due to depletion of key nutrients.2. Accumulation of toxic intermediates or byproducts. | 1. Increase the initial concentration of yeast extract and peptone. Implement a fed-batch strategy to maintain nutrient levels.[6][7]2. Analyze culture broth for potential inhibitory compounds. Engineer the host strain to have higher tolerance or to shunt metabolic flux away from toxic byproducts. |
| Poor solubility of heterologous enzymes (e.g., Taxadiene Synthase) | 1. Misfolding of the expressed protein in the microbial host. | 1. Express the enzyme as a fusion protein with a highly soluble partner (e.g., MBP, GST).2. Co-express molecular chaperones.3. Cultivate at a lower temperature to slow down protein synthesis and promote proper folding.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for optimizing this compound production in yeast?
A1: The general strategy involves a multi-pronged approach:
-
Strain Engineering: Enhancing the precursor supply by upregulating the native mevalonate (MVA) pathway. This often involves overexpressing key enzymes like truncated HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthase (ERG20). Additionally, introducing and optimizing the expression of the specific enzymes in the paclitaxel biosynthetic pathway that convert Geranylgeranyl pyrophosphate (GGPP) to this compound is crucial.[3][8]
-
Fermentation Optimization: Fine-tuning culture conditions such as media composition, pH, temperature, and aeration to maximize cell growth and product formation.[6][9]
-
Process Development: Scaling up from micro-bioreactors to bench-top fermenters while maintaining optimal conditions.[5]
Q2: How does media composition affect the production of taxane precursors?
A2: Media components have a significant impact on yield.
-
Carbon Source: Galactose is often used as an inducing carbon source for genes under the control of GAL promoters. The concentration of the carbon source needs to be optimized to balance cell growth and product synthesis.
-
Nitrogen Source: The type and concentration of the nitrogen source can influence both biomass and secondary metabolite production. Ammonium nitrate and sodium acetate have been shown to be important for taxol production in fungal cultures.[10]
-
Precursors and Cofactors: Supplementation with precursors like L-phenylalanine or cofactors can sometimes boost production.
-
Complex Media: While rich media like YPD can support high cell density, variations in the composition of yeast extract and peptone can lead to inconsistent results and nutritional stress.[6][7]
Q3: What are the optimal pH and temperature for fermentation?
A3: The optimal conditions can be strain-dependent. However, for taxane production in S. cerevisiae, a pH around 6.0-7.0 is often beneficial, as a drop in pH during fermentation can inhibit the activity of downstream enzymes like P450s.[5] Regarding temperature, while 30°C is standard for yeast growth, reducing the temperature to 20°C has been shown to improve the solubility and activity of taxadiene synthase, leading to higher titers.[4]
Q4: How can I improve the supply of the precursor GGPP?
A4: Enhancing the pool of GGPP is a key metabolic engineering target. Strategies include:
-
Overexpression of key enzymes in the MVA pathway, such as tHMG1, ERG20, and BTS1 (GGPP synthase).[3]
-
Downregulation of competing pathways that drain the precursors, such as the sterol biosynthesis pathway.
-
Introducing a heterologous MVA pathway or the MEP pathway to supplement the native production of IPP and DMAPP, the building blocks of GGPP.[1][2]
Experimental Protocols
Protocol 1: Shake Flask Cultivation for Strain Screening
-
Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium and incubate overnight at 30°C with shaking at 250 rpm.
-
Main Culture: Dilute the overnight culture into 50 mL of defined fermentation medium (containing a specific carbon source like galactose for induction) in a 250 mL baffled shake flask to an initial OD600 of 0.1.
-
Incubation: Incubate at the desired temperature (e.g., 20°C or 30°C) with shaking at 250 rpm for 96-120 hours.[4]
-
Sampling and Analysis: Take samples periodically to measure cell density (OD600) and for product extraction and quantification by GC-MS or LC-MS.
Protocol 2: Fed-Batch Fermentation in a 1L Bioreactor
-
Batch Phase: Inoculate the bioreactor containing 0.5 L of defined batch medium to an initial OD600 of 0.1. Control the temperature (e.g., 30°C), pH (e.g., 6.5), and dissolved oxygen (e.g., >20%).
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feed of a concentrated nutrient solution containing the carbon source and other limiting nutrients.
-
Induction: If using an inducible promoter, add the inducer (e.g., galactose) at the beginning of the fed-batch phase.
-
Cultivation: Continue the fermentation for the desired duration, monitoring cell growth and product formation.
-
Harvest and Analysis: Harvest the culture and separate the cells from the broth for product extraction and analysis.
Visualizations
Caption: Early steps of the Paclitaxel biosynthetic pathway.
Caption: The Mevalonate (MVA) pathway for GGPP precursor synthesis.
Caption: General experimental workflow for optimizing production.
References
- 1. Engineering a universal and efficient platform for terpenoid synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a Yeast Platform Strain for an Enhanced Taxadiene Biosynthesis by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced production of taxadiene in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Saccharomyces cerevisiae Taxane Biosynthesis and Overcoming Nutritional Stress-Induced Pseudohyphal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 9. Way to efficient microbial paclitaxel mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Deacetyltaxachitriene A
Welcome to the technical support center for the purification of 2-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this complex taxane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties in purifying this compound stem from its complex structure and the presence of closely related impurities. Taxanes are known for their structural similarity, often existing as a complex mixture of analogues and isomers which can be challenging to separate using standard chromatographic techniques. Furthermore, the stability of the molecule can be a concern, with potential for degradation under certain conditions.
Q2: What are the expected sources of impurities?
Impurities can originate from several sources:
-
Biosynthesis/Synthesis: Structurally similar taxanes produced by the source organism (e.g., Taxus species) or as byproducts in a semi-synthetic route.
-
Degradation: The molecule may degrade upon exposure to unfavorable pH, temperature, or light conditions. Common degradation pathways for similar compounds include hydrolysis of ester groups.
-
Extraction and Processing: Residual solvents, reagents, and other materials from the extraction and initial purification steps.
Q3: What initial steps should I take to develop a purification protocol?
A systematic approach is crucial. Start with a thorough characterization of the crude mixture using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the major components and impurity profile. This will inform the selection of an appropriate purification strategy. Developing a stability-indicating HPLC method early on is also recommended to monitor the integrity of this compound throughout the purification process.
Troubleshooting Guides
Low Purity or Poor Resolution in Chromatography
Problem: The target compound, this compound, co-elutes with impurities, resulting in low purity fractions.
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Selection | The stationary phase may not have sufficient selectivity for the separation of structurally similar taxanes. |
| Solution: Screen different column chemistries. While C18 is a common starting point, consider phenyl-hexyl, cyano, or pentafluorophenyl (PFP) phases which can offer different selectivities for aromatic and polar compounds. | |
| Suboptimal Mobile Phase | The mobile phase composition may not provide adequate resolution. |
| Solution 1: Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. | |
| Solution 2: Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, trifluoroacetic acid, or ammonium formate) to improve peak shape and selectivity. | |
| Presence of Isomers | Geometric or positional isomers of this compound or its impurities can be very difficult to separate. |
| Solution 1: Employ specialized chromatographic techniques such as two-dimensional liquid chromatography (2D-LC) to enhance separation power. | |
| Solution 2: Investigate chiral chromatography if enantiomeric or diastereomeric impurities are suspected. | |
| Column Overload | Injecting too much sample can lead to peak broadening and poor resolution. |
| Solution: Reduce the sample load and/or use a larger-diameter preparative column. |
Product Degradation During Purification
Problem: Loss of this compound and/or the appearance of new impurity peaks during the purification process.
| Possible Cause | Troubleshooting Steps |
| pH Instability | The mobile phase pH may be causing hydrolysis of ester functionalities. |
| Solution: Maintain a neutral or slightly acidic pH (e.g., pH 4-6) in the mobile phase. Buffer the mobile phase if necessary. | |
| Temperature Sensitivity | Elevated temperatures during processing or on the column can lead to degradation. |
| Solution: Perform purification steps at controlled room temperature or sub-ambient temperatures if the compound is found to be thermally labile. | |
| Light Sensitivity | Exposure to light, particularly UV, can cause degradation of photosensitive compounds. |
| Solution: Protect the sample from light by using amber vials and covering glassware with aluminum foil. | |
| Prolonged Processing Time | Long purification runs can increase the opportunity for degradation. |
| Solution: Optimize the chromatographic method to reduce the run time. Consider using faster flow rates or shorter columns if resolution is not compromised. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.
1. Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV detector and a mass spectrometer (MS).
-
Columns to screen: C18 (e.g., 4.6 x 150 mm, 3.5 µm), Phenyl-Hexyl, and Cyano stationary phases.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose a solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples alongside a control sample.
4. Method Development:
-
Start with a generic gradient (e.g., 5-95% B over 30 minutes) on a C18 column.
-
Analyze the forced degradation samples to assess the separation of degradation products from the main peak.
-
If co-elution occurs, screen other columns and modify the mobile phase (e.g., change the organic modifier to methanol, adjust the pH).
-
Optimize the gradient, flow rate, and temperature to achieve the best resolution.
5. Method Validation (as per ICH guidelines):
-
Validate the final method for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the development of a purification protocol for this compound.
Caption: Decision-making flowchart for troubleshooting low purity in chromatographic purification.
Technical Support Center: 2-Deacetyltaxachitriene A Quantification Assays
Welcome to the technical support center for 2-Deacetyltaxachitriene A quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this taxane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for quantifying this compound?
A1: The most common and reliable methods for the quantification of taxanes like this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[3][4]
Q2: I am not getting a good peak shape for this compound. What could be the issue?
A2: Poor peak shape, such as fronting or tailing, can be caused by several factors. These include column overload, inappropriate mobile phase composition, or the presence of active sites on the column.[5] Consider reducing the injection volume or sample concentration.[6] Optimizing the mobile phase pH and solvent strength can also significantly improve peak symmetry. If the problem persists, using a guard column or switching to a new analytical column may be necessary.[5][7]
Q3: My baseline is noisy. How can I improve it?
A3: A noisy baseline can interfere with accurate quantification. Common causes include contaminated mobile phase, air bubbles in the system, or a dirty detector flow cell.[7][8] Ensure your solvents are of high purity, filtered, and properly degassed.[5][8] Purging the system can help remove air bubbles.[7] If the issue continues, cleaning the detector flow cell according to the manufacturer's instructions is recommended.[7]
Q4: I am observing high backpressure in my HPLC system. What should I do?
A4: High backpressure is a common issue in HPLC and can indicate a blockage in the system.[8] Start by checking for clogged frits, filters, and tubing.[8] Reversing and flushing the column with a strong solvent may clear any particulate matter. If the pressure remains high, the column may need to be replaced.[6]
Q5: How can I improve the sensitivity of my assay for low concentrations of this compound?
A5: To enhance sensitivity, consider switching from HPLC-UV to LC-MS/MS, which offers significantly lower limits of detection.[3] Optimizing the mass spectrometry parameters, such as the ionization source conditions and collision energy for MS/MS transitions, is crucial. A well-developed sample preparation method, such as solid-phase extraction (SPE), can also help concentrate the analyte and remove interfering matrix components.
Troubleshooting Guides
Guide 1: Chromatographic Issues
This guide addresses common problems related to the separation and detection of this compound.
| Problem | Potential Causes | Solutions |
| Peak Tailing or Fronting | - Column overload- Incompatible injection solvent- Column contamination or degradation | - Decrease injection volume or sample concentration.[6]- Dissolve the sample in the mobile phase.- Clean the column with a strong solvent or replace the column.[5] |
| Split Peaks | - Clogged inlet frit- Column void or channeling- Incompatible injection solvent | - Replace the inlet frit.[6]- Replace the column.- Ensure the injection solvent is compatible with the mobile phase. |
| No Peaks or Very Small Peaks | - Injector issue- Detector malfunction- Sample degradation | - Check the injector for proper operation.- Verify detector settings and lamp/source functionality.- Use a fresh sample or standard to confirm analyte stability.[6] |
| Retention Time Drift | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.[7]- Use a column oven for stable temperature control.[7]- Check the pump for leaks and ensure a consistent flow rate. |
| Ghost Peaks | - Contamination in the injector or column- Carryover from previous injections | - Flush the injector and column with a strong solvent.[6]- Incorporate a needle wash step in the injection sequence. |
Guide 2: Mass Spectrometry Issues (for LC-MS/MS users)
This guide focuses on troubleshooting problems specific to the mass spectrometric detection of this compound.
| Problem | Potential Causes | Solutions |
| Low Signal Intensity | - Inefficient ionization- Incorrect MS parameters- Ion suppression from matrix components | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform tuning and calibration of the mass spectrometer.- Improve sample cleanup to remove interfering substances. |
| Unstable Signal | - Fluctuations in the ESI spray- Clogged capillary or orifice | - Check for a stable spray at the ESI source.- Clean the ion source components according to the manufacturer's protocol. |
| No Ionization | - No sample reaching the MS- Incorrect MS settings- Instrument malfunction | - Verify fluidic connections between the LC and MS.- Ensure the MS is in the correct acquisition mode.- Consult the instrument's troubleshooting guide or contact technical support. |
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, a general starting method based on the analysis of other taxanes can be proposed. Researchers should optimize this method for their specific instrumentation and sample matrix.
General HPLC-UV Method for Taxane Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
General LC-MS/MS Method for Taxane Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Visualizations
Caption: A general experimental workflow for the quantification of this compound.
Caption: A decision tree for troubleshooting common issues in quantification assays.
References
- 1. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ijsdr.org [ijsdr.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. mastelf.com [mastelf.com]
Technical Support Center: Enhancing Enzymatic Conversion of 2-Deacetyltaxachitriene A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the enzymatic conversion of 2-Deacetyltaxachitriene A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the enzymatic conversion of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature, chaperone co-expression).- Verify the purity of the enzyme preparation via SDS-PAGE.- Confirm the presence of necessary co-factors (e.g., Acetyl-CoA).- Perform an activity assay with a known substrate to confirm catalytic function. |
| Sub-optimal Reaction Conditions | - Optimize pH and temperature for the specific acetyltransferase. Most plant-based acetyltransferases have a pH optimum between 7.0 and 8.5 and a temperature optimum between 30°C and 40°C.- Titrate substrate (this compound) and Acetyl-CoA concentrations to ensure they are not limiting. |
| Presence of Inhibitors | - Use highly purified substrates and reagents to avoid contamination.- Consider the presence of product inhibition; perform time-course experiments to monitor reaction progress.- If using cell lysates, protease inhibitors should be included in the lysis buffer. |
| Substrate Insolubility | - this compound is poorly soluble in aqueous solutions. Dissolve the substrate in a minimal amount of a compatible organic solvent (e.g., DMSO, ethanol) before adding it to the reaction mixture. Ensure the final solvent concentration does not inhibit the enzyme. |
Issue 2: High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrates. |
| Enzyme Instability | - Prepare fresh enzyme dilutions for each experiment.- Store purified enzyme in an appropriate buffer containing stabilizing agents (e.g., glycerol, BSA) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay Timing | - Ensure that the reaction is stopped at the same time point for all samples in an experiment, especially during the initial linear phase of the reaction. |
| Inconsistent Sample Preparation for Analysis | - Standardize the quenching and extraction procedure for all samples before analysis by HPLC or other methods. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for the enzymatic acetylation of this compound?
A1: The optimal pH and temperature can vary depending on the specific acetyltransferase being used. However, for many plant-derived acyltransferases, the optimal pH is typically in the range of 7.0 to 8.5, and the optimal temperature is often between 30°C and 40°C. It is crucial to empirically determine the optimal conditions for your specific enzyme.
Q2: My this compound substrate is not dissolving in the reaction buffer. What should I do?
A2: this compound has low aqueous solubility. To overcome this, you can dissolve it in a minimal amount of an organic solvent like DMSO or ethanol before adding it to the reaction mixture. It is important to keep the final concentration of the organic solvent low (typically <5% v/v) to prevent enzyme inhibition.
Q3: How can I monitor the progress of the enzymatic reaction?
A3: The most common method for monitoring the conversion of this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a water/acetonitrile gradient can be used to separate the substrate from the acetylated product. The compounds can be detected by UV absorbance, typically around 227 nm.
Q4: What are some common inhibitors of taxane acetyltransferases?
A4: While specific inhibitors for the enzyme that acetylates this compound are not extensively documented, general inhibitors of acetyltransferases include the product Coenzyme A (CoA), which can cause feedback inhibition. Additionally, some metal ions and compounds that react with cysteine residues in the active site can inhibit enzyme activity. Natural polyphenolic compounds have also been shown to inhibit some acetyltransferases.
Q5: How can I improve the yield of my enzymatic conversion?
A5: To improve the yield, ensure that all reaction components are at their optimal concentrations. This includes optimizing the enzyme, substrate, and Acetyl-CoA concentrations. Removing the product as it is formed, if feasible, can help to overcome product inhibition. Additionally, ensuring the stability of the enzyme throughout the reaction is critical.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of a Putative Taxane Acetyltransferase
-
Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the putative taxane acetyltransferase, often with an affinity tag (e.g., 6xHis-tag).
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
Protocol 2: In Vitro Enzymatic Assay for this compound Acetylation
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
1-10 µM purified acetyltransferase
-
50-200 µM this compound (dissolved in a minimal amount of DMSO)
-
200-500 µM Acetyl-CoA
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.
-
Vortex the mixture and centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the reaction products by HPLC using a C18 column.
-
Use a gradient of water (A) and acetonitrile (B) (both may contain 0.1% formic acid) for separation. A typical gradient might be: 5% B to 95% B over 30 minutes.
-
Monitor the elution profile at 227 nm.
-
Quantify the product peak by comparing its area to a standard curve of the authentic product, if available, or based on the disappearance of the substrate peak.
-
Quantitative Data
The following table presents representative kinetic parameters for a related taxane acetyltransferase, which can serve as a starting point for estimating the expected performance of an enzyme acting on this compound.
Table 1: Apparent Kinetic Parameters for a Taxoid Acetyltransferase
| Substrate | Km (µM) | Vmax (pmol/s/mg protein) | kcat (s-1) |
| Taxadien-5α-ol | 1.5 ± 0.2 | 120 ± 10 | 0.006 |
| 10-deacetylbaccatin III | 5.2 ± 0.7 | 85 ± 8 | 0.004 |
Note: These values are for illustrative purposes and are based on data for other taxane substrates. The actual kinetic parameters for the acetylation of this compound will need to be determined experimentally.
Visualizations
Caption: Workflow for the enzymatic conversion of this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Strategies to Increase 2-Deacetyltaxachitriene A Titer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the titer of 2-Deacetyltaxachitriene A (DTA). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that can lead to low or no production of this compound.
Question 1: I am not observing any DTA production in my engineered microbial host. What are the primary bottlenecks I should investigate?
Answer:
Low or no DTA production typically stems from issues within the biosynthetic pathway, particularly with the expression and activity of the key enzymes. The primary bottlenecks to investigate are:
-
Insufficient Precursor Supply: The entire paclitaxel biosynthetic pathway begins with the precursor geranylgeranyl diphosphate (GGPP), which is converted to taxadiene. If the upstream pathway producing taxadiene is inefficient, there will be no substrate for the downstream enzymes to produce DTA.
-
Poor Expression and Activity of Cytochrome P450 Enzymes: The conversion of taxadiene to DTA involves a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP450) monooxygenases. These are membrane-bound proteins that are notoriously difficult to express functionally in heterologous hosts like E. coli and yeast. The key enzymes for DTA production are taxadiene 5α-hydroxylase (T5αH), taxoid 10β-hydroxylase, and taxoid 2α-hydroxylase.
-
Suboptimal Fermentation Conditions: The culture conditions, including media composition, pH, temperature, and aeration, can significantly impact cell growth and enzyme activity, thereby affecting DTA titer.
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for no DTA production.
Question 2: My taxadiene titers are high, but I am not seeing efficient conversion to downstream taxoids like DTA. How can I improve the activity of the cytochrome P450 enzymes?
Answer:
This is a common and significant challenge in taxoid biosynthesis. The poor performance of CYP450s, particularly taxoid 2α-hydroxylase which is responsible for the final step in DTA synthesis, is a major bottleneck. Here are several strategies to enhance their activity:
-
Codon Optimization: Ensure the codons of your CYP450 genes are optimized for the expression host (E. coli or Saccharomyces cerevisiae).
-
Promoter Strength and Induction: Experiment with different promoter strengths to balance protein expression with the metabolic burden on the host. Strong, leaky expression can be toxic. Use inducible promoters to control the timing of enzyme production.
-
N-terminal Modification: The N-terminal region of plant CYP450s can act as a membrane anchor. Modifying or replacing this region with a sequence optimized for the host's endoplasmic reticulum (in yeast) or cytoplasmic membrane (in E. coli) can improve functional expression.
-
Co-expression of a Cytochrome P450 Reductase (CPR): CYP450s require a redox partner to transfer electrons from NADPH. Co-expressing a compatible CPR, either from the original plant source (Taxus) or a host-compatible one, is crucial for activity.
-
Fusion Proteins: Creating a fusion protein between the CYP450 and its CPR can improve electron transfer efficiency.
-
Directed Evolution: If you have a screening method, you can use directed evolution to generate mutants of the CYP450s with improved activity or stability in your host.
| Strategy | Host | Expected Improvement | Reference |
| N-terminal modification and CPR optimization | E. coli | Up to 5-fold increase in oxygenated taxanes | [1] |
| Codon optimization and co-expression of a redox partner | Yeast | Essential for detectable activity | [2] |
| Structure-guided rational design | General | Can lead to significant increases in catalytic efficiency | [3] |
Question 3: I have confirmed expression of all the necessary enzymes, but my DTA titer is still low. What fermentation parameters should I focus on optimizing?
Answer:
Optimizing fermentation conditions is critical for maximizing product titers. Here are key parameters to investigate:
-
Temperature: Lowering the cultivation temperature after induction (e.g., to 20-25°C) can improve the correct folding of recombinant proteins, including CYP450s, and reduce the formation of inclusion bodies.
-
pH: Maintaining a stable pH is important for both cell health and enzyme activity. The optimal pH will be host-dependent but is typically between 6.0 and 7.5.
-
Dissolved Oxygen (DO): CYP450-mediated reactions are oxygen-dependent. Ensure adequate aeration and agitation to maintain a sufficient DO level, but be aware that excessive shear stress can damage cells.
-
Media Composition:
-
Carbon Source: A controlled feeding strategy (fed-batch) for the carbon source (e.g., glucose or glycerol) can prevent overflow metabolism and maintain metabolic activity over a longer period.
-
Precursor Supplementation: While the goal is de novo synthesis, supplementing the media with precursors like acetate can sometimes boost the acetyl-CoA pool, a key building block for the isoprenoid pathway.
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG for E. coli or galactose for yeast) should be optimized to balance enzyme expression with metabolic load.
-
| Parameter | Typical Range | Rationale |
| Temperature | 20-30°C | Lower temperatures can enhance protein folding. |
| pH | 6.0-7.5 | Maintain optimal conditions for cell growth and enzyme function. |
| Dissolved Oxygen | >20% | CYP450s require molecular oxygen for catalysis. |
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway leading to this compound?
A1: this compound (DTA) is an intermediate in the biosynthesis of paclitaxel. The pathway starts with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The key steps leading to DTA are:
-
GGPP to Taxa-4(5),11(12)-diene: Catalyzed by taxadiene synthase (TS).
-
Taxa-4(5),11(12)-diene to Taxa-4(20),11(12)-dien-5α-ol: Catalyzed by taxadiene 5α-hydroxylase (T5αH), a cytochrome P450 enzyme. This reaction involves an allylic rearrangement.[4]
-
Taxa-4(20),11(12)-dien-5α-ol to Taxa-4(20),11(12)-dien-5α,10β-diol: Catalyzed by taxoid 10β-hydroxylase, another cytochrome P450.
-
Taxa-4(20),11(12)-dien-5α,10β-diol to this compound: Catalyzed by taxoid 2α-hydroxylase, a third cytochrome P450 enzyme that hydroxylates the C2 position of the taxane core.
Caption: Biosynthetic pathway to this compound.
Q2: Which host organism, E. coli or Saccharomyces cerevisiae, is better for producing DTA?
A2: Both E. coli and Saccharomyces cerevisiae (yeast) have been used for producing taxoid precursors and present distinct advantages and disadvantages.
-
E. coli : Offers rapid growth and well-established genetic tools. High titers of taxadiene have been achieved in E. coli. However, the functional expression of plant CYP450s is particularly challenging in this prokaryotic host due to the lack of an endoplasmic reticulum.
-
Saccharomyces cerevisiae : As a eukaryote, yeast has an endoplasmic reticulum, which can facilitate the proper folding and membrane integration of CYP450s. This generally makes it a more suitable host for pathways involving multiple CYP450 enzymes.
The choice of host will depend on the specific resources and expertise of the research group. For pathways requiring multiple functional CYP450s, yeast is often the preferred starting point.
Q3: Where can I find detailed protocols for the experiments mentioned in the troubleshooting guide?
A3: Detailed protocols for heterologous expression of proteins in E. coli and yeast, as well as for in vitro enzyme assays, can be found in various molecular biology manuals and scientific publications. For specific protocols related to taxoid biosynthesis, it is recommended to consult the primary literature. Key search terms include "heterologous expression of taxoid hydroxylase," "in vitro assay of cytochrome P450," and "metabolic engineering of taxol pathway."
Experimental Protocols
Protocol 1: Heterologous Expression of Taxoid 2α-hydroxylase in Saccharomyces cerevisiae
This protocol provides a general outline for expressing a codon-optimized taxoid 2α-hydroxylase gene in yeast.
-
Gene Synthesis and Cloning: Synthesize the taxoid 2α-hydroxylase gene with codons optimized for S. cerevisiae. Clone the gene into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1). Also, clone a compatible cytochrome P450 reductase into the same or a separate vector.
-
Yeast Transformation: Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., CEN.PK or W303). Select for transformants on appropriate selective media.
-
Cultivation and Induction:
-
Inoculate a single colony into 5 mL of selective synthetic defined (SD) medium with a non-inducing carbon source (e.g., glucose). Grow overnight at 30°C with shaking.
-
Inoculate a larger volume of SD medium with the overnight culture to an OD600 of ~0.1. Grow to mid-log phase (OD600 of 0.8-1.0).
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v).
-
Continue to incubate at a lower temperature (e.g., 20-25°C) for 24-48 hours.
-
-
Cell Harvesting and Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a lysis buffer containing protease inhibitors.
-
Lyse the cells using glass beads, a French press, or enzymatic methods.
-
Separate the microsomal fraction, which contains the expressed CYP450, by ultracentrifugation.
-
Protocol 2: In Vitro Assay for Taxoid 2α-hydroxylase Activity
This protocol describes a method to measure the enzymatic activity of the expressed taxoid 2α-hydroxylase.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal fraction containing the expressed enzyme.
-
The substrate, taxa-4(20),11(12)-diene-5α,10β-diol, dissolved in a suitable solvent (e.g., DMSO).
-
An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Buffer (e.g., potassium phosphate buffer, pH 7.5).
-
-
Reaction Incubation:
-
Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period (e.g., 1-2 hours) with gentle shaking.
-
-
Product Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the product, DTA.
-
-
Analysis:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample by LC-MS/MS to identify and quantify the DTA produced.
-
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Taxoid 2α-hydroxylase | (+)-Taxusin (surrogate) | 10.5 ± 2.7 | ~0.05 | [1] |
| Taxoid 14β-hydroxylase | 5α-acetoxy-10β-hydroxy taxadiene | ~50 | Not reported | [5] |
References
- 1. Molecular cloning and characterization of a cytochrome P450 taxoid 2alpha-hydroxylase involved in Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the highly oxygenated tetracyclic core skeleton of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-catalyzed hydroxylation of taxa-4(5),11(12)-diene to taxa-4(20),11(12)-dien-5alpha-ol: the first oxygenation step in taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxoid metabolism: Taxoid 14beta-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution issues in 2-Deacetyltaxachitriene A analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the analysis of 2-Deacetyltaxachitriene A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a diterpenoid natural product that can be isolated from the seeds of the Chinese yew, Taxus chinensis. As a member of the taxane family, which includes the important anticancer drug paclitaxel, the accurate analysis of this compound is crucial for drug discovery, impurity profiling in paclitaxel preparations, and for understanding the biosynthesis of taxanes.
Q2: What are the common analytical techniques for this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common techniques for the analysis of this compound and other taxanes. Reversed-phase chromatography with a C18 column is typically employed.
Q3: What causes co-elution in the analysis of this compound?
A3: Co-elution in the analysis of this compound can be caused by several factors:
-
Structurally similar compounds: Extracts from Taxus chinensis contain a complex mixture of other taxanes with similar chemical structures and polarities.
-
Isomers: The presence of isomers of this compound or other taxanes can lead to overlapping peaks.
-
Degradation products: The analyte can degrade during sample preparation or analysis, leading to the formation of closely eluting impurities.
-
Matrix effects: Other compounds present in the sample matrix can interfere with the separation.
-
Inadequate chromatographic conditions: Sub-optimal mobile phase composition, gradient, temperature, or column choice can result in poor resolution.
Q4: How can I identify if co-elution is occurring?
A4: Signs of co-elution include:
-
Asymmetrical peak shapes (fronting or tailing).
-
Broader than expected peaks.
-
Shoulders on the main peak.
-
Inconsistent peak purity analysis results from a Diode Array Detector (DAD).
-
The presence of multiple mass-to-charge ratios (m/z) across a single chromatographic peak when using a mass spectrometer.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to troubleshooting and resolving co-elution problems encountered during the analysis of this compound.
Diagram: Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: Initial Assessment and System Check
Question: My peak for this compound is broad and asymmetrical. What should I check first?
Answer: Before modifying the analytical method, it is essential to ensure the HPLC/UHPLC system is performing optimally.
-
System Suitability: Check the system suitability parameters from a recent run with a standard. Key parameters to evaluate are:
-
Theoretical Plates (N): Low plate count indicates poor column efficiency.
-
Tailing Factor (Tf): A value significantly greater than 1.5 suggests peak tailing, which can mask co-eluting impurities.
-
Resolution (Rs): If you are using a standard mixture, ensure the resolution between known peaks meets the method's requirements.
-
-
Column Health: A contaminated or old column is a common cause of poor peak shape and resolution.
-
Flush the column with a strong solvent.
-
If the problem persists, consider replacing the column.
-
-
Sample Preparation: Review your sample preparation procedure. Incomplete extraction or the presence of particulates can affect the separation. Ensure proper filtration of the sample before injection.
Step 2: Method Optimization Strategies
If the system is performing correctly, the next step is to optimize the chromatographic method to improve the separation.
Question: How can I modify my HPLC method to resolve co-eluting peaks?
Answer: Several parameters of your HPLC method can be adjusted to improve resolution. It is recommended to change one parameter at a time to evaluate its effect.
Table 1: Method Optimization Parameters for Resolving Co-elution
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Gradient | Make the gradient shallower around the elution time of this compound. | Increases the separation time between closely eluting compounds. |
| Mobile Phase Composition | Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) or add a third solvent (e.g., isopropanol). | Alters the selectivity of the separation by changing the interactions between the analytes, stationary phase, and mobile phase. |
| Column Temperature | Increase or decrease the column temperature in increments of 5 °C. | Can change the elution order and improve the separation of some compounds. |
| Flow Rate | Decrease the flow rate. | Increases the interaction time with the stationary phase, which can lead to better resolution, but will also increase the run time. |
| pH of Mobile Phase | If using a buffer, small adjustments to the pH can alter the ionization state of acidic or basic impurities, thereby changing their retention time. | |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with different end-capping). | Provides a different selectivity, which can be very effective in resolving persistent co-elution. |
Diagram: Impact of Gradient Slope on Resolution
Caption: Decreasing the gradient slope can improve peak resolution.
Experimental Protocols
Baseline HPLC Method for Taxane Analysis
This protocol is a general starting point for the analysis of this compound and can be modified as per the troubleshooting guide.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-90% B
-
30-35 min: 90% B
-
35-40 min: 90-30% B
-
40-45 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
Sample Preparation from Taxus chinensis Extract
-
Accurately weigh 10 mg of the dried extract into a 10 mL volumetric flask.
-
Add methanol to dissolve the extract and sonicate for 15 minutes.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Potential Co-eluting Compounds
The following table lists some of the common taxanes found in Taxus chinensis that may co-elute with this compound.
Table 2: Common Taxanes in Taxus chinensis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Paclitaxel | C47H51NO14 | 853.9 |
| 10-Deacetylbaccatin III | C29H36O10 | 544.6 |
| Baccatin III | C31H38O11 | 586.6 |
| Cephalomannine | C45H53NO14 | 831.9 |
| 10-Deacetyltaxol | C45H49NO13 | 811.9 |
Disclaimer: This guide provides general recommendations. Specific analytical challenges may require further method development and validation.
Validation & Comparative
A Comparative Analysis of 2-Deacetyltaxachitriene A and Baccatin III as Precursors in Paclitaxel Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of the vital anti-cancer drug paclitaxel (Taxol®) is a subject of continuous investigation. The semi-synthesis of paclitaxel, utilizing naturally occurring taxane precursors, is a cornerstone of its production. Among these precursors, baccatin III is the most well-established and widely used starting material. This guide provides a comparative analysis of baccatin III and another taxane, 2-Deacetyltaxachitriene A, in the context of paclitaxel synthesis, supported by available data on their chemical properties, biosynthesis, and biological activities.
Executive Summary
Baccatin III is a well-characterized and extensively utilized precursor in the commercial semi-synthesis of paclitaxel. Its chemical structure is highly amenable to the attachment of the C-13 side chain required for paclitaxel's bioactivity. The biosynthetic pathway of baccatin III is largely elucidated, facilitating efforts in metabolic engineering to increase its production. Furthermore, baccatin III itself exhibits certain biological activities, including anti-tumor and immunomodulatory effects.
In contrast, information regarding this compound is significantly limited in publicly accessible scientific literature. While its chemical formula (C30H42O12) is known and it has been isolated from Taxus chinensis, a definitive chemical structure and its precise role in the paclitaxel biosynthetic pathway are not well-documented. Consequently, a direct comparison of its efficiency as a paclitaxel precursor with baccatin III is not currently feasible due to the lack of experimental data on its semi-synthesis and corresponding yields.
Chemical Structure and Properties
A detailed comparison of the chemical structures is fundamental to understanding the suitability of these molecules as synthetic precursors.
Baccatin III possesses the core taxane skeleton with key functional groups that are essential for its conversion to paclitaxel. Notably, it has a hydroxyl group at the C-13 position, which is the site of esterification with the paclitaxel side chain.
This compound , with a molecular formula of C30H42O12 and a molecular weight of 594.65 g/mol , is a diterpenoid found in the seeds of the Chinese yew, Taxus chinensis. However, a publicly available, verified chemical structure for this compound could not be retrieved from scientific databases. This critical gap in information prevents a detailed structural comparison and an assessment of its potential as a paclitaxel precursor.
| Property | Baccatin III | This compound |
| Molecular Formula | C31H38O11 | C30H42O12 |
| Molecular Weight | 586.6 g/mol | 594.65 g/mol |
| Source | Needles and twigs of various Taxus species | Seeds of Taxus chinensis |
| Chemical Structure | Contains the tetracyclic taxane core with a C-13 hydroxyl group | Diterpenoid, specific structure not publicly available |
Biosynthesis in the Paclitaxel Pathway
The biosynthesis of paclitaxel is a complex, multi-step process involving numerous enzymes. Baccatin III is a late-stage intermediate in this pathway. The pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the taxane skeleton, followed by a series of hydroxylations, acetylations, and other modifications.
The precise position of this compound within this intricate network remains unelucidated in the available literature. Without its chemical structure, it is impossible to hypothesize its relationship to baccatin III or other known intermediates in the pathway.
Caption: Simplified biosynthetic pathway leading to Paclitaxel, highlighting the position of Baccatin III.
Performance as a Paclitaxel Precursor
Baccatin III is the preferred precursor for the industrial semi-synthesis of paclitaxel.[1] Numerous methods have been developed for the efficient attachment of the C-13 side chain to baccatin III, leading to high yields of paclitaxel.
There is no available experimental data or established protocols for the semi-synthesis of paclitaxel from This compound . Consequently, a comparison of reaction efficiency, yield, and cost-effectiveness with baccatin III cannot be made.
Caption: Comparative workflow for paclitaxel semi-synthesis. The pathway from this compound is unknown.
Biological Activity
While primarily valued as a precursor, baccatin III has been shown to possess intrinsic biological activity. Studies have indicated that it has cytotoxic effects against various cancer cell lines and can modulate the immune system by inhibiting the accumulation and suppressive activity of myeloid-derived suppressor cells.
There is currently no published research on the biological or pharmacological activities of This compound .
| Biological Activity | Baccatin III | This compound |
| Anticancer Activity | Cytotoxic to some cancer cell lines | Not reported |
| Immunomodulatory Activity | Inhibits myeloid-derived suppressor cells | Not reported |
Experimental Protocols
General Protocol for the Semi-Synthesis of Paclitaxel from Baccatin III
The following is a generalized protocol and specific conditions may vary based on the protecting groups and side-chain precursors used.
1. Protection of the C-7 Hydroxyl Group of Baccatin III:
-
Baccatin III is dissolved in a suitable solvent (e.g., pyridine).
-
A protecting group reagent (e.g., triethylsilyl chloride) is added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up to isolate the 7-O-protected baccatin III.
2. Acylation with the Paclitaxel Side Chain:
-
The protected baccatin III is dissolved in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium) is added to deprotonate the C-13 hydroxyl group.
-
A protected side-chain precursor (e.g., a β-lactam) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched and the product is extracted and purified.
3. Deprotection:
-
The protected paclitaxel derivative is treated with a deprotecting agent (e.g., hydrofluoric acid-pyridine complex for a silyl protecting group) to remove the protecting groups from the C-7 hydroxyl and the side chain.
-
The final paclitaxel product is purified by chromatography.
Note: A specific experimental protocol for the conversion of this compound to paclitaxel cannot be provided due to the absence of such information in the scientific literature.
Conclusion
Based on the currently available scientific data, baccatin III remains the superior and only viable precursor for the semi-synthesis of paclitaxel when compared to this compound. The extensive body of research on baccatin III has led to optimized and efficient synthetic routes, a deep understanding of its biosynthesis, and even the discovery of its own therapeutic potential.
The significant knowledge gap regarding the chemical structure and reactivity of this compound prevents any meaningful comparison. Future research, starting with the full elucidation of its structure, is necessary to determine if this taxane holds any potential as an alternative or complementary precursor in the ongoing effort to secure a sustainable and efficient supply of paclitaxel.
References
A Comparative Guide to the Bioactivity of Taxanes: Evaluating Microtubule-Stabilizing Agents in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of prominent taxane compounds, a class of diterpenes that have become indispensable in cancer chemotherapy. While focusing on the well-characterized agents Paclitaxel and Docetaxel, this document also serves as a framework for evaluating novel taxane derivatives, such as 2-Deacetyltaxachitriene A. By presenting standardized experimental protocols and data comparison tables, this guide aims to facilitate the objective assessment of the therapeutic potential of new chemical entities in this class.
Mechanism of Action: Microtubule Stabilization
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function.[2][3] The arrest of the cell cycle at the G2/M phase ultimately leads to the induction of apoptosis in rapidly dividing cancer cells.[2][4]
Caption: General Mechanism of Action of Taxanes.
Comparative Bioactivity Data
The following table summarizes the cytotoxic activity of Paclitaxel and Docetaxel against a panel of human cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). Data for novel compounds like this compound can be integrated into this table for direct comparison.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 2.5 - 10 | [General Knowledge] |
| A549 | Lung Carcinoma | 5 - 20 | [General Knowledge] | |
| HeLa | Cervical Adenocarcinoma | 3 - 15 | [General Knowledge] | |
| OVCAR-3 | Ovarian Adenocarcinoma | 1 - 8 | [General Knowledge] | |
| Docetaxel | MCF-7 | Breast Adenocarcinoma | 1 - 5 | [General Knowledge] |
| A549 | Lung Carcinoma | 2 - 10 | [General Knowledge] | |
| HeLa | Cervical Adenocarcinoma | 1 - 7 | [General Knowledge] | |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.5 - 4 | [General Knowledge] | |
| This compound | e.g., MCF-7 | Breast Adenocarcinoma | Enter Data | Cite Source |
Experimental Protocols
To ensure consistency and reproducibility in the evaluation of taxane bioactivity, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Taxane compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the taxane compounds in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Taxane compounds (dissolved in DMSO)
-
Glycerol (for promoting polymerization)
-
A fluorescence plate reader with temperature control (excitation ~360 nm, emission ~450 nm)
-
Low-volume 384-well plates (black, non-binding surface)
Procedure:
-
Reaction Setup: On ice, prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP (e.g., 1 mM) and glycerol (e.g., 10%).
-
Compound Addition: Add the taxane compounds at various concentrations to the wells of a pre-warmed (37°C) 384-well plate. Include a positive control (e.g., Paclitaxel) and a negative control (DMSO).
-
Initiate Polymerization: Add the cold tubulin solution to the wells to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in the fluorescence reader pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes). The fluorescence of a reporter dye increases as it incorporates into the polymerizing microtubules.
-
Data Analysis: Plot the fluorescence intensity against time. The rate of polymerization can be determined from the initial linear phase of the curve. Compare the effects of the test compounds to the controls to determine their ability to enhance tubulin polymerization.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. 4-Deacetyltaxol and 10-acetyl-4-deacetyltaxotere: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Early Steps of Taxol Biosynthesis: A Comparative Guide to Key Intermediates
For researchers, scientists, and drug development professionals, a precise understanding of the Taxol (paclitaxel) biosynthetic pathway is paramount for enhancing its production through metabolic engineering and synthetic biology. This guide addresses the proposed role of 2-Deacetyltaxachitriene A as a biosynthetic intermediate and provides a comparative analysis of experimentally validated early-stage intermediates, supported by quantitative data and detailed experimental protocols.
Initial investigations into the Taxol biosynthetic pathway have not substantiated the role of this compound as a recognized intermediate. Extensive literature review and database searches did not yield evidence of its natural occurrence or enzymatic formation within the established Taxol-producing organisms. Therefore, this guide will focus on the experimentally validated branch points and alternative intermediates that occur after the formation of the taxane skeleton.
The Crossroads of Early Taxol Biosynthesis: A Comparative Analysis
Following the cyclization of geranylgeranyl diphosphate (GGPP) to taxa-4(5),11(12)-diene, the taxane core undergoes a series of crucial hydroxylation and acylation reactions. A key bifurcation point in the pathway occurs at the level of taxadien-5α-ol. This intermediate can either be acetylated to form taxadien-5α-yl acetate or hydroxylated at a different position, leading to parallel and potentially intersecting routes toward the key precursor, baccatin III.
Here, we compare the two major experimentally validated pathways emerging from taxadien-5α-ol.
Pathway 1: Acetylation-First Route
This pathway involves the acetylation of taxadien-5α-ol at the C5 position, followed by hydroxylation at the C10 position.
-
Key Intermediates:
-
Taxadien-5α-ol: Formed by the hydroxylation of taxadiene, catalyzed by taxadiene 5α-hydroxylase (CYP725A4).
-
Taxadien-5α-yl acetate: The product of the acetylation of taxadien-5α-ol by taxadien-5α-ol O-acetyltransferase (TAT).
-
Taxadien-5α-acetoxy-10β-ol: Results from the hydroxylation of taxadien-5α-yl acetate by taxane 10β-hydroxylase.
-
Pathway 2: Hydroxylation-First Route
This alternative route involves the direct hydroxylation of taxadien-5α-ol at the C13 position before any acetylation at C5.
-
Key Intermediates:
-
Taxadien-5α-ol: The common precursor.
-
Taxa-4(20),11(12)-dien-5α,13α-diol: Formed by the hydroxylation of taxadien-5α-ol by taxane 13α-hydroxylase.
-
Quantitative Data Comparison
The efficiency of these competing pathways can be evaluated by examining the kinetic parameters of the key enzymes involved and the product titers achieved in various heterologous expression systems.
| Enzyme | Substrate | K_m_ (μM) | Product | Reference |
| Taxadiene 5α-hydroxylase (CYP725A4) | Taxa-4(5),11(12)-diene | 5-8 | Taxadien-5α-ol | [1] |
| Taxa-4(20),11(12)-diene | 3-5 | Taxadien-5α-ol | [1] | |
| Taxadien-5α-ol O-acetyltransferase (TAT) | Taxadien-5α-ol | Not reported | Taxadien-5α-yl acetate | |
| Taxane 10β-hydroxylase | Taxadien-5α-yl acetate | Not reported | Taxadien-5α-acetoxy-10β-ol | |
| Taxane 13α-hydroxylase | Taxadien-5α-ol | 24 ± 9 | Taxa-4(20),11(12)-dien-5α,13α-diol | [2] |
| Taxadien-5α-yl acetate | 14 ± 4 | Taxa-4(20),11(12)-dien-5α-acetoxy-13α-ol | [2] |
Table 1: Kinetic Parameters of Key Enzymes in Early Taxol Biosynthesis.
| Host Organism | Intermediate(s) | Titer | Reference |
| Escherichia coli | Taxadien-5α-ol | 58 ± 3 mg/L | [3] |
| Escherichia coli | Oxygenated taxanes (total) | up to 27 mg/L | [4] |
| Escherichia coli | Taxadien-5α-yl-acetate | 10.9 mg/L | [5] |
| Saccharomyces cerevisiae | Taxadien-5α-ol | ~25 µg/L | [6] |
| Saccharomyces cerevisiae | Oxygenated taxanes (total) | 98.9 mg/L | [4] |
| Nicotiana benthamiana | Taxadien-5α-ol | 1.3 µg/g FW | [3] |
Table 2: Titers of Early Taxol Biosynthetic Intermediates in Engineered Hosts.
Visualizing the Biosynthetic Crossroads and Experimental Workflows
To provide a clearer understanding of the biochemical pathways and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Cytochrome P450 oxygenases of Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of an Escherichia coli cell factory to synthesize taxadien-5α-ol, the key precursor of anti-cancer drug paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the biosynthesis of taxadien-5α-yl-acetate in Escherichia coli by combinatorial metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxane Precursors for Oncological Drug Synthesis
For Immediate Release
This guide provides a detailed comparative analysis of key precursors in the semi-synthesis of widely used taxane-based chemotherapy agents: paclitaxel, docetaxel, and cabazitaxel. The primary focus is on the utilization of 10-deacetylbaccatin III (10-DAB), a readily available natural product extracted from the needles of the yew tree (Taxus species). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of synthetic efficiency, yield, and purity, supported by experimental data and detailed methodologies.
Introduction to Taxane Precursors
Taxanes represent a critical class of anti-cancer drugs that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The commercial production of these complex molecules relies heavily on the semi-synthesis from naturally occurring precursors. Among these, 10-deacetylbaccatin III (10-DAB) is the most abundant and economically significant starting material for the synthesis of paclitaxel, docetaxel, and cabazitaxel.[2][3] Baccatin III, another natural taxoid, can also be used, but 10-DAB is more readily available.[2] This guide will focus on the comparative synthetic pathways originating from 10-DAB.
Comparative Synthesis Data
The semi-synthesis of paclitaxel, docetaxel, and cabazitaxel from 10-deacetylbaccatin III involves multi-step chemical transformations. The efficiency of these processes, measured by the number of steps, overall yield, and final product purity, is a critical factor in the large-scale production of these life-saving drugs. The following table summarizes key quantitative data from various reported synthetic routes.
| Taxane | Precursor | Number of Synthetic Steps | Overall Yield (%) | Final Purity (%) | Reference |
| Paclitaxel | 10-Deacetylbaccatin III | 4 | 58 | >99 | [4] |
| Paclitaxel | 10-Deacetylbaccatin III | Not Specified | 70-81 | 99.5-99.9 | [5] |
| Docetaxel | 10-Deacetylbaccatin III | 4 | 50 | >99 | [1] |
| Cabazitaxel | 10-Deacetylbaccatin III | 6 | 20 | >99.5 | [6][7] |
Taxane Synthesis Pathways from 10-DAB
The following diagram illustrates the generalized synthetic pathways for converting 10-deacetylbaccatin III into paclitaxel, docetaxel, and cabazitaxel. Each pathway involves a series of protection, acylation, side-chain coupling, and deprotection steps.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the semi-synthesis of paclitaxel, docetaxel, and cabazitaxel from 10-deacetylbaccatin III.
General Experimental Workflow
The overall workflow for the semi-synthesis and purification of taxanes from 10-DAB follows a general pattern, as depicted in the diagram below.
Semi-synthesis of Paclitaxel from 10-DAB
A common route for the synthesis of paclitaxel from 10-DAB involves four main steps with an overall yield of approximately 58%.[4]
-
Step 1: Selective Protection of the C7 Hydroxyl Group. 10-DAB is reacted with a silylating agent, such as triethylsilyl chloride (TESCl), in the presence of a base like imidazole or pyridine. This selectively protects the more reactive C7 hydroxyl group.[8]
-
Step 2: Acetylation of the C10 Hydroxyl Group. The C10 hydroxyl group of the 7-O-TES-10-DAB intermediate is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base.[8]
-
Step 3: Esterification with the Paclitaxel Side Chain. The protected baccatin derivative is coupled with a protected N-benzoyl-β-phenylisoserine side chain at the C13 hydroxyl position. This is often achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
-
Step 4: Deprotection. The protecting groups, such as the triethylsilyl group at C7, are removed under acidic conditions (e.g., hydrofluoric acid in pyridine) to yield paclitaxel.[10]
Semi-synthesis of Docetaxel from 10-DAB
A four-step synthesis of docetaxel from 10-DAB with an overall yield of 50% has been reported.[1]
-
Step 1: Protection of C7 and C10 Hydroxyl Groups. 10-DAB is treated with a protecting group reagent that reacts with both the C7 and C10 hydroxyl groups. For example, benzyl chloroformate can be used to form carbobenzyloxy (Cbz) protecting groups.[1]
-
Step 2: Side-Chain Coupling. The protected 10-DAB derivative is then coupled with a protected (2R,3S)-3-tert-butoxycarbonylamino-2-hydroxy-3-phenylpropanoic acid side chain at the C13 position.[11]
-
Step 3: Hydrogenolysis. The Cbz protecting groups at C7 and C10 are removed by hydrogenolysis, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1]
-
Step 4: Acid Hydrolysis. The protecting group on the side chain is removed by acid hydrolysis to yield docetaxel.[1]
Semi-synthesis of Cabazitaxel from 10-DAB
A reported six-step synthesis of cabazitaxel from 10-DAB achieves an overall yield of 20%.[6]
-
Step 1: Protection of C7 and C10 Hydroxyls. Similar to docetaxel synthesis, the C7 and C10 hydroxyl groups of 10-DAB are protected, for example, using 2,2,2-trichloroethyl chloroformate.[7]
-
Step 2: Side-Chain Coupling. The protected 10-DAB is reacted with a protected oxazolidine side chain, (4S, 5R)-2,2-dimethyl-4-phenyl-3-tert-butoxycarbonyl-3,5-oxazolidine carboxylic acid, in the presence of DCC and DMAP.[7]
-
Step 3: Deprotection of C7 and C10. The protecting groups at the C7 and C10 positions are removed, for instance, using zinc powder in acetic acid.[7]
-
Step 4: Methylation. The free hydroxyl groups at C7 and C10 are then methylated. This is a key step that differentiates cabazitaxel from docetaxel.[6]
-
Step 5: Side-Chain Deprotection. The oxazolidine ring of the side chain is opened under acidic conditions.[12]
-
Step 6: Final Purification. The crude product is purified to yield cabazitaxel.
Purification of Semi-Synthetic Taxanes
High-purity taxanes are essential for pharmaceutical applications. The purification of the crude products from the semi-synthetic routes typically involves a combination of chromatographic techniques and recrystallization.
-
Chromatography: Column chromatography using silica gel is a common method for the initial purification of the crude taxane product.[12][13] More advanced techniques like preparative high-performance liquid chromatography (HPLC) can be employed to achieve very high purity.[13]
-
Recrystallization: The purified taxane is often further purified by recrystallization from a suitable solvent system, such as acetonitrile/water or ethyl acetate/hexane, to obtain a crystalline solid with high purity.[14][15]
Mechanism of Action: Taxane Signaling Pathway
Taxanes exert their cytotoxic effects by interfering with the normal function of microtubules. This disruption of microtubule dynamics leads to the activation of apoptotic pathways.
Conclusion
The semi-synthesis of paclitaxel, docetaxel, and cabazitaxel from 10-deacetylbaccatin III is a cornerstone of modern oncology drug production. While all three syntheses start from the same precursor, they differ significantly in the number of steps, overall yield, and the specific chemical transformations required. Paclitaxel and docetaxel can be synthesized with relatively high yields in fewer steps compared to cabazitaxel, which requires additional methylation steps, resulting in a lower overall yield. The choice of synthetic route and precursor is a critical decision in the pharmaceutical industry, balancing factors such as precursor availability, process efficiency, and the final cost of the therapeutic agent. This guide provides a foundational comparative analysis to aid researchers and professionals in this field.
References
- 1. kjdb.org [kjdb.org]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 6. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]
- 7. CN102417491A - Method for preparing cabazitaxel by taking 10-deacetylate-baccatin III as raw material - Google Patents [patents.google.com]
- 8. A Process For The Synthesis Of Paclitaxel [quickcompany.in]
- 9. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 10. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 12. CN102311410B - Preparation method for cabazitaxel - Google Patents [patents.google.com]
- 13. KR101149600B1 - Method for preparing highly pure anhydrous docetaxel - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. CRYSTAL FORM OF CABAZITAXEL AND PREPARATION METHOD THEREOF - Patent 2835369 [data.epo.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods suitable for the quantification of 2-Deacetyltaxachitriene A, a key taxane intermediate. Due to the limited availability of direct cross-validation studies for this specific analyte, this document extrapolates from established and validated methods for structurally related and commercially significant taxanes, such as Paclitaxel and Docetaxel. The principles and methodologies discussed herein provide a robust framework for developing and validating analytical procedures for this compound, ensuring accuracy, precision, and reliability in research and drug development settings.
Comparison of Analytical Methods
The two most prevalent and powerful techniques for the analysis of taxanes are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of fragmented ions. |
| Specificity | Good, but can be susceptible to interference from compounds with similar retention times and UV spectra. | Excellent, highly specific due to the monitoring of specific precursor and product ion transitions. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range. | High, often in the low ng/mL to pg/mL range. |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99. | Excellent, typically with a correlation coefficient (r²) > 0.999. |
| Accuracy (% Recovery) | Generally 95-105%. | Generally 98-102%. |
| Precision (%RSD) | Typically < 5%. | Typically < 3%. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate to high. | High, especially with modern systems. |
| Matrix Effects | Less prone to signal suppression or enhancement. | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS analysis, which can be adapted and optimized for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of taxanes in various samples.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
-
A gradient mixture of Acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
A typical gradient might start at 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 227 nm
Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Validation Parameters (as per ICH guidelines):
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and construct a calibration curve by plotting peak area against concentration.[1][2]
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard.[2][3]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.[1][2]
-
Specificity: Evaluate the ability of the method to exclusively measure the analyte in the presence of potential impurities or degradation products. This can be assessed through forced degradation studies.[1][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm).
Mobile Phase:
-
Similar to HPLC-UV, a gradient of acetonitrile and water with 0.1% formic acid is commonly used.
Chromatographic Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40 °C
-
Injection volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound and an internal standard. The exact mass transitions would need to be determined by infusing a standard solution of the analyte.
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy.
Sample Preparation:
-
For complex matrices like plasma or tissue homogenates, a sample extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) is necessary.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Filter the sample before injection.
Validation Parameters:
-
Validation follows the same principles as for HPLC-UV but with a focus on matrix effects, which can be assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
Visualizing the Analytical Workflow
To better understand the logical flow of developing and validating an analytical method for this compound, the following diagram illustrates the key stages.
Caption: Workflow for analytical method development and validation.
The following diagram illustrates a typical sample preparation and analysis workflow for LC-MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL [medigraphic.com]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-Deacetyltaxachitriene A: A Comparative Guide
For researchers and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized 2-Deacetyltaxachitriene A, a complex diterpenoid of the taxane family. We present a comparison with alternative compounds, detailed experimental protocols for key analytical techniques, and a visual workflow to guide the purity assessment process.
Comparative Analysis of Purity Assessment Techniques
The purity of complex natural product derivatives like this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods. Each technique offers distinct advantages and sensitivities for detecting and quantifying the target compound and any potential impurities.
| Analytical Technique | Principle | Information Provided | Typical Purity Range for Taxanes | Advantages | Disadvantages |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Retention time, peak area (relative purity), detection of UV-active impurities. | >95% | Robust, reproducible, widely available, excellent for routine quality control. | Requires chromophoric impurities for detection, may not detect non-UV active compounds, co-elution can mask impurities. |
| qNMR (¹H NMR) | Proportionality between the integral of an NMR signal and the number of corresponding nuclei. | Absolute purity determination against a certified internal standard, structural information on impurities. | >98% | Universal detection of proton-containing molecules, non-destructive, provides structural insights. | Lower sensitivity than LC-MS, requires pure internal standard, complex spectra can be challenging to interpret. |
| LC-MS/MS | Separation by HPLC followed by mass analysis of the eluent. | Molecular weight of the analyte and impurities, fragmentation patterns for structural elucidation. | >99% | High sensitivity and selectivity, excellent for identifying trace-level impurities and unknown byproducts. | More complex instrumentation, quantitative analysis can be challenging without appropriate standards. |
Experimental Protocols
Below are detailed methodologies for the three key analytical techniques for assessing the purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the relative purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be: 0-20 min, 40-80% B; 20-25 min, 80% B; 25-30 min, 80-40% B; 30-35 min, 40% B. The gradient should be optimized to achieve good separation of the main peak from any impurity peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 227 nm (a common wavelength for taxanes)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard. Ensure the chosen signals do not overlap with any impurity or solvent signals.
-
-
Calculation: Calculate the absolute purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
Objective: To identify and characterize potential impurities in the synthesized this compound.
Instrumentation:
-
LC-MS system combining an HPLC with a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL) and using LC-MS grade solvents.
-
LC-MS Conditions:
-
Use similar chromatographic conditions as for the HPLC purity analysis, but with a mobile phase modifier compatible with mass spectrometry (e.g., 0.1% formic acid in both water and acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of potential impurities. Acquire full scan data to obtain the molecular weights of all eluting compounds. For further structural information, perform tandem MS (MS/MS) experiments on the detected impurity ions to obtain fragmentation patterns.
-
-
Data Analysis:
-
Analyze the full scan data to identify the masses of potential impurities.
-
Use the high-resolution mass data to predict the elemental composition of the impurities.
-
Interpret the MS/MS fragmentation patterns to propose structures for the impurities. This often involves comparing the fragmentation of the impurity with that of the main compound and considering potential side reactions or degradation pathways from the synthesis.
-
Experimental Workflow for Synthesis and Purity Assessment
The following diagram illustrates a typical workflow from the chemical synthesis of this compound to its comprehensive purity analysis.
Comparison with Alternative Tubulin Polymerization Inhibitors
This compound belongs to the taxane family of compounds that exert their anticancer effects by promoting the polymerization of tubulin and stabilizing microtubules, leading to cell cycle arrest and apoptosis. Several other compounds, both natural and synthetic, target tubulin and are used in research and clinical settings.
| Compound/Class | Mechanism of Action | Key Advantages | Potential Disadvantages |
| Paclitaxel (Taxol®) | Promotes tubulin polymerization and stabilizes microtubules. | Well-established clinical efficacy against a broad range of cancers. | Poor water solubility, can induce multidrug resistance, neurotoxicity. |
| Docetaxel (Taxotere®) | Similar to paclitaxel, promotes tubulin polymerization. | Higher potency than paclitaxel in some cancer models. | Similar side effect profile to paclitaxel, including myelosuppression. |
| Cabazitaxel (Jevtana®) | Microtubule stabilizer, effective in docetaxel-resistant tumors. | Overcomes some mechanisms of taxane resistance. | Significant hematological toxicity. |
| Vinca Alkaloids (e.g., Vincristine) | Inhibit tubulin polymerization by binding to a different site than taxanes. | Effective against hematological malignancies. | Neurotoxicity is a major dose-limiting side effect. |
| Colchicine and Analogs | Inhibit tubulin polymerization by binding to the colchicine-binding site. | Potent antimitotic agents, some analogs show promise in overcoming multidrug resistance. | High toxicity of colchicine limits its use in cancer therapy. |
A Comparative Guide to the Spectroscopic Data of 10-Deacetylbaccatin III and Baccatin III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for two closely related taxane diterpenoids: 10-deacetylbaccatin III and its acetylated analogue, baccatin III. Both are crucial intermediates in the semi-synthesis of the anticancer drug paclitaxel (Taxol®) and its derivatives. Understanding their distinct spectroscopic features is paramount for identification, purity assessment, and quality control in research and drug development.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for 10-deacetylbaccatin III and baccatin III.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
| Position | 10-deacetylbaccatin III | Baccatin III |
| 1 | 4.95 (d, J=7.9) | 5.62 (d, J=7.1) |
| 2 | 5.63 (d, J=7.2) | 4.97 (dd, J=9.6, 2.0) |
| 3 | 3.82 (d, J=7.2) | 3.81 (d, J=7.1) |
| 5 | 4.96 (dd, J=9.6, 2.0) | 4.96 (dd, J=9.6, 2.0) |
| 6α | 2.54 (m) | 2.55 (m) |
| 6β | 1.87 (m) | 1.88 (m) |
| 7 | 4.41 (m) | 4.43 (m) |
| 10 | 5.21 (s) | 6.37 (s) |
| 13 | 4.86 (t, J=7.8) | 4.88 (t, J=7.8) |
| 14α | 2.29 (m) | 2.30 (m) |
| 14β | 2.22 (m) | 2.23 (m) |
| 16 | 1.06 (s) | 1.05 (s) |
| 17 | 1.58 (s) | 1.57 (s) |
| 18 | 1.85 (s) | 1.84 (s) |
| 19 | 2.15 (s) | 2.14 (s) |
| 2'-Benzoyl | 8.11 (d, J=7.5), 7.61 (t, J=7.5), 7.49 (t, J=7.5) | 8.12 (d, J=7.5), 7.62 (t, J=7.5), 7.50 (t, J=7.5) |
| 4-OAc | 2.04 (s) | 2.03 (s) |
| 10-OAc | - | 2.25 (s) |
Note: NMR data can show slight variations depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Position | 10-deacetylbaccatin III | Baccatin III |
| 1 | 79.1 | 79.0 |
| 2 | 75.2 | 75.1 |
| 3 | 46.9 | 46.8 |
| 4 | 81.1 | 81.0 |
| 5 | 84.5 | 84.4 |
| 6 | 35.7 | 35.6 |
| 7 | 76.5 | 76.4 |
| 8 | 58.6 | 58.5 |
| 9 | 203.9 | 203.8 |
| 10 | 75.9 | 75.8 |
| 11 | 133.7 | 133.6 |
| 12 | 142.3 | 142.2 |
| 13 | 72.6 | 72.5 |
| 14 | 38.6 | 38.5 |
| 15 | 43.2 | 43.1 |
| 16 | 26.9 | 26.8 |
| 17 | 14.8 | 14.7 |
| 18 | 22.6 | 22.5 |
| 19 | 10.9 | 10.8 |
| 20 | 76.5 | 76.4 |
| 2'-Benzoyl (C=O) | 167.1 | 167.0 |
| 2'-Benzoyl (C) | 130.2, 129.2, 128.7, 133.6 | 130.1, 129.1, 128.6, 133.5 |
| 4-OAc (C=O) | 171.2 | 171.1 |
| 4-OAc (CH₃) | 21.1 | 21.0 |
| 10-OAc (C=O) | - | 170.3 |
| 10-OAc (CH₃) | - | 21.2 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight (Da) | Key Mass Fragments (m/z) |
| 10-deacetylbaccatin III | C₂₉H₃₆O₁₀ | 544.59 | 545.23 [M+H]⁺, 567.22 [M+Na]⁺, 583.20 [M+K]⁺[1][2] |
| Baccatin III | C₃₁H₃₈O₁₁ | 586.63 | 587.24 [M+H]⁺, 609.22 [M+Na]⁺, 625.19 [M+K]⁺[3] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring high-quality NMR spectra of taxane diterpenoids is as follows:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified taxane sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5]
-
-
Instrument Setup :
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[4]
-
The sample is allowed to equilibrate to the probe temperature (typically 298 K) for several minutes before data acquisition.
-
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).[4]
-
¹³C NMR : A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required. The spectral width is typically around 220 ppm.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguous assignment of proton and carbon signals. Standard pulse programs provided by the spectrometer manufacturer are used.
-
-
Data Processing :
-
The acquired free induction decays (FIDs) are Fourier transformed after applying an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline corrections are applied to the resulting spectra.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of taxanes in complex mixtures.[6][7]
-
Sample Preparation :
-
Prepare a stock solution of the taxane sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is commonly used for the separation of taxanes.[6]
-
Mobile Phase : A gradient elution is typically employed, using a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume : 5 to 10 µL of the sample is injected.
-
-
Mass Spectrometry (MS) :
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is most commonly used for taxanes, as they readily form protonated molecules [M+H]⁺.[8]
-
Mass Analyzer : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with high-resolution instruments providing accurate mass measurements for elemental composition determination.
-
Data Acquisition : Data can be acquired in full scan mode to obtain an overview of all ions present or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis and enhanced sensitivity.
-
Tandem MS (MS/MS) : Fragmentation of the parent ion is induced (e.g., through collision-induced dissociation - CID) to obtain structural information. The fragmentation patterns of taxanes often involve the loss of the side chains and parts of the core taxane ring.[8]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for spectroscopic data comparison and a simplified representation of the relationship between the compared compounds.
Caption: General workflow for the preparation, spectroscopic analysis, and data comparison of taxane diterpenoids.
Caption: Simplified chemical relationship between 10-deacetylbaccatin III, Baccatin III, and Paclitaxel.
References
- 1. 10-deacetylbaccatin III | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of taxol and related diterpenoids from cell cultures by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isolation of 2-Deacetyltaxachitriene A and Structurally Related Minor Taxanes
For Researchers, Scientists, and Drug Development Professionals
The isolation of minor taxanes, such as 2-Deacetyltaxachitriene A, from complex natural product extracts presents a significant challenge due to their low abundance and the presence of numerous structurally similar compounds. This guide provides a comparative overview of different techniques for the isolation of these valuable compounds. Due to the limited availability of specific data for this compound, this guide utilizes 10-deacetyltaxol (10-DAT), a structurally related and more extensively studied minor taxane, as a representative model. The principles and methodologies described herein are broadly applicable to the isolation of other minor taxanes.
Data Presentation: Comparison of Isolation Techniques
The efficiency of an isolation protocol is determined by several key factors: yield, purity of the final product, processing time, and solvent consumption. The following table summarizes quantitative data for different extraction and purification methods applicable to the isolation of minor taxanes, using 10-DAT as a proxy.
| Technique Category | Method | Starting Material | Yield of 10-DAT | Purity of 10-DAT | Processing Time | Solvent Consumption | Reference |
| Extraction | Ultrasonic-Assisted Extraction (UAE) | Taxus cuspidata needles | ~342 µg/g | Not specified in extract | ~48 min | High (Ethanol) | [1] |
| Pressurized Liquid Extraction (PLE) | Taxus baccata twigs | Not specified for 10-DAT | Not specified in extract | 10-15 min | Moderate (Methanol) | [2] | |
| Soxhlet Extraction | Taxus baccata twigs | Lower than PLE and UAE | Not specified in extract | Several hours | Very High | [2] | |
| Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Crude extract of Taxus cuspidata | Not specified (recovery) | >95% | < 3 hours for 20g crude extract | High (Acetonitrile, Water) | [3][4] |
| Antisolvent Recrystallization (Preliminary Purification) | Crude extract of Taxus cuspidata | Recovery rate: ~55% | ~23% in recrystallized mixture | ~1.8 min (deposition time) | Moderate (Methanol, Water) | [5][6] | |
| Column Chromatography (e.g., Diaion® HP-20 followed by Silica) | Methanolic extract of Taxus baccata | 3 times more than conventional solid-liquid extraction | 90% after semi-prep HPLC | Multi-step, variable | High | [7][8][9] |
Experimental Workflow
The general workflow for the isolation of a minor taxane like this compound from a plant source involves several key stages, from initial extraction to final purification.
Experimental Protocols
Below are detailed methodologies for key experiments in the isolation of minor taxanes, based on established protocols for similar compounds.
Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from a method optimized for the extraction of taxanes from Taxus cuspidata needles.[1]
Objective: To efficiently extract taxanes from plant material using sonication.
Materials:
-
Dried and powdered Taxus species needles
-
83.5% Ethanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with the 83.5% ethanol solvent at a liquid-to-solid ratio of 20.88:1 (mL:g).
-
Place the mixture in an ultrasonic bath and sonicate at a power of 140 W for approximately 48 minutes.
-
After extraction, filter the mixture to separate the solid plant material from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Liquid-Liquid Partitioning
This is a general procedure to remove non-polar impurities from the crude extract.
Objective: To partition the crude extract to separate taxanes from highly non-polar compounds like chlorophylls and lipids.
Materials:
-
Crude extract
-
n-Hexane
-
Methanol
-
Water
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a mixture of methanol and water.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate.
-
The upper n-hexane layer, containing non-polar impurities, is discarded.
-
Repeat the n-hexane wash two more times.
-
The lower aqueous methanol layer, containing the taxanes, is collected and concentrated under reduced pressure.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol is based on a method for the purification of 10-DAT and paclitaxel from a crude extract.[3][4]
Objective: To achieve high-purity isolation of the target minor taxane.
Materials:
-
Semi-purified taxane fraction
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm)
Procedure:
-
Dissolve the semi-purified taxane fraction in the mobile phase.
-
Set up the preparative HPLC with a C18 column.
-
Establish a gradient elution program. A typical gradient for taxane separation starts with a lower concentration of acetonitrile in water and gradually increases the acetonitrile concentration. For example, a gradient could be from 40% to 73% acetonitrile over 25 minutes.[3]
-
Set the flow rate (e.g., 10 mL/min) and column temperature (e.g., 30°C).[3]
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 227 nm for taxanes) and collect the fractions corresponding to the peak of the target compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Concluding Remarks
The selection of an optimal isolation technique for this compound or other minor taxanes depends on the specific objectives of the research, such as the desired purity, the available starting material, and the scale of the operation. Ultrasonic-assisted extraction offers a time-efficient method for obtaining the initial crude extract. For purification, preparative HPLC is indispensable for achieving high purity, although preliminary purification steps like column chromatography or recrystallization can significantly improve the efficiency of the final HPLC separation. The protocols and data presented in this guide, using 10-deacetyltaxol as a model, provide a solid foundation for developing a robust and efficient isolation strategy for these challenging but important natural products.
References
- 1. Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming extractability hurdles of a 14C labeled taxane analogue milataxel and its metabolite from xenograft mouse tumor and brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Deacetyltaxachitriene A: A Potential Biomarker for Taxol Production in Taxus Species
A Comparative Guide for Researchers and Drug Development Professionals
The efficient and large-scale production of the potent anticancer drug Paclitaxel (Taxol®) remains a significant challenge in pharmaceutical manufacturing. Plant cell culture of Taxus species has emerged as a promising and sustainable alternative to the extraction from yew tree bark. Optimizing Taxol yield in these cultures requires reliable biomarkers to predict and monitor productivity. This guide provides a comparative analysis of 2-deacetyltaxachitriene A as a potential biomarker for Taxol production, alongside established precursors.
While a comprehensive inventory of taxanes isolated from various Taxus species includes this compound, particularly from Taxus chinensis, its specific role and quantitative correlation with Taxol production are not yet extensively documented in publicly available research.[1] This guide, therefore, presents a comparative framework based on its putative position in the Taxol biosynthetic pathway and established analytical methodologies for related taxoids.
Comparison of Potential Biomarkers for Taxol Production
The selection of an effective biomarker is crucial for streamlining the selection of high-yielding cell lines and optimizing culture conditions. An ideal biomarker should be easily and accurately quantifiable, and its concentration should strongly correlate with the final product yield.
Table 1: Comparative Analysis of Potential Taxol Production Biomarkers
| Feature | This compound (Potential) | 10-Deacetylbaccatin III (Established) | Baccatin III (Established) |
| Position in Biosynthetic Pathway | Early to intermediate precursor | Late-stage precursor to Taxol | Immediate precursor to Taxol |
| Reported Presence | Taxus chinensis | Various Taxus species | Various Taxus species |
| Predictive Value | Hypothetical; requires further validation | Good; strong correlation with Taxol yield in many studies. | Excellent; direct precursor, strong correlation. |
| Accumulation Levels | Not well-documented | Generally higher than Taxol, facilitating detection. | Varies, can be lower than 10-DABIII but higher than Taxol. |
| Analytical Method Availability | Adaptable from general taxane protocols | Well-established HPLC and LC-MS/MS methods. | Well-established HPLC and LC-MS/MS methods. |
| Commercial Standard Availability | Limited to non-existent | Commercially available | Commercially available |
Experimental Protocols
Accurate quantification of taxanes is fundamental to their evaluation as biomarkers. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective analysis of these compounds in complex biological matrices.
General Protocol for Taxane Quantification in Taxus Cell Cultures via LC-MS/MS
This protocol provides a general framework that can be optimized for the specific analysis of this compound and other taxanes.
1. Sample Preparation (Extraction)
-
Cell Lysis: Harvested Taxus cells are lyophilized and ground to a fine powder.
-
Solvent Extraction: The powdered cells are extracted with a suitable organic solvent, typically methanol or a methanol/chloroform mixture, often using sonication or shaking for a defined period.
-
Filtration and Concentration: The extract is filtered to remove cell debris, and the solvent is evaporated under reduced pressure.
-
Solid-Phase Extraction (SPE): The dried extract is redissolved in an appropriate solvent and subjected to SPE for cleanup and enrichment of the taxane fraction. C18 cartridges are commonly used for this purpose.
-
Final Preparation: The eluted fraction from SPE is dried and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of taxanes.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate for better ionization) and an organic solvent like acetonitrile or methanol is employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for taxane analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Ion Transitions: For each taxane, including this compound, specific precursor ions (e.g., [M+H]+, [M+Na]+) and their corresponding product ions after collision-induced dissociation (CID) need to be determined by infusing a standard or from a full-scan MS/MS experiment.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar taxane not present in the sample).
-
Visualizing Pathways and Workflows
Understanding the biosynthetic context and the experimental process is crucial for biomarker evaluation.
References
Safety Operating Guide
Proper Disposal of 2-Deacetyltaxachitriene A: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-Deacetyltaxachitriene A must adhere to stringent disposal procedures due to its classification as a taxane, a class of compounds widely used in chemotherapy and known for their cytotoxic properties.[1][2] Improper disposal of this potent compound can pose significant health and environmental risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
Understanding the Compound
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C30H42O12 |
| Molecular Weight | 594.65 g/mol |
| Appearance | Powder |
| CAS Number | 214769-96-7 |
(Source: MedChemExpress, BOC Sciences)[][4]
Core Disposal Protocol: Handling as Cytotoxic Waste
Due to its cytotoxic potential, all waste contaminated with this compound must be segregated and treated as hazardous cytotoxic waste.[6][7][8] The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[8][9]
Key Experimental Protocols for Disposal:
-
Segregation at Source: Immediately upon generation, all materials contaminated with this compound must be separated from other laboratory waste streams to prevent cross-contamination.[7] This includes:
-
Containerization: Use designated, leak-proof, and puncture-resistant containers clearly labeled for cytotoxic/cytostatic waste.[6][9][10] These containers are typically color-coded purple.[9]
-
Sharps: All needles, syringes, and other sharps must be placed in a designated purple sharps container.[9][10]
-
Solid Waste: Contaminated PPE and other solid materials should be placed in purple, thick-walled plastic bags or rigid containers.[6][9]
-
Liquid Waste: While this compound is a powder, any solutions containing the compound should be collected in sealed, leak-proof containers also marked as cytotoxic waste.
-
-
Storage: Store cytotoxic waste in a secure, designated area with limited access.[6] The storage area should be well-ventilated.
-
Disposal: Arrange for collection and disposal by a licensed hazardous waste management company.[8] Ensure the vendor is certified for the transport and incineration of cytotoxic materials.
Workflow for Proper Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 8. wastedirect.co.uk [wastedirect.co.uk]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guide for Handling 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 2-Deacetyltaxachitriene A, a potent taxane compound. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan for the use and disposal of this cytotoxic agent. Given the limited specific data for this compound, the recommendations provided are based on the established protocols for structurally similar and well-studied taxanes, such as Paclitaxel and Docetaxel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Specifications |
| Receiving and Unpacking | - Double Nitrile Gloves | - ASTM D6978 tested chemotherapy gloves |
| - Lab Coat | - Disposable, back-closing | |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves | - ASTM D6978 tested chemotherapy gloves |
| - Disposable Gown | - Polyethylene-coated polypropylene | |
| - Eye Protection | - Chemical safety goggles or a full-face shield | |
| - Respiratory Protection | - NIOSH-certified N95 respirator or higher (e.g., PAPR for large quantities) | |
| Solution Preparation and Handling | - Double Nitrile Gloves | - ASTM D6978 tested chemotherapy gloves |
| - Disposable Gown | - Polyethylene-coated polypropylene | |
| - Eye Protection | - Chemical safety goggles or a full-face shield | |
| Administration to Cell Cultures or Animals | - Double Nitrile Gloves | - ASTM D6978 tested chemotherapy gloves |
| - Disposable Gown | - Polyethylene-coated polypropylene | |
| - Eye Protection | - Chemical safety goggles | |
| Waste Disposal | - Double Nitrile Gloves | - ASTM D6978 tested chemotherapy gloves |
| - Disposable Gown | - Polyethylene-coated polypropylene | |
| Spill Cleanup | - Double Nitrile Gloves | - ASTM D6978 tested chemotherapy gloves |
| - Disposable Gown | - Polyethylene-coated polypropylene | |
| - Eye Protection | - Chemical safety goggles and a full-face shield | |
| - Respiratory Protection | - NIOSH-certified N95 respirator or a powered air-purifying respirator (PAPR) for large spills | |
| - Shoe Covers | - Disposable, slip-resistant |
Operational Plan
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-rated gloves and a lab coat during unpacking.[1]
-
Verify the container label and integrity.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[2] The Safety Data Sheet for Docetaxel recommends storing it locked up.[2]
2. Weighing and Solution Preparation (in a Containment Ventilated Enclosure)
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Donning PPE: Before handling the compound, don a disposable gown, double nitrile gloves (with the inner glove tucked under the gown cuff and the outer glove over the cuff), safety goggles, and an N95 respirator.
-
Preparation: Place a disposable work surface liner in the fume hood. Use dedicated, labeled equipment (spatulas, weigh boats, etc.).
-
Weighing: Carefully weigh the desired amount of the solid compound.
-
Dissolving: Add the solvent to the solid in a closed container and mix gently to avoid aerosol generation.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3. Experimental Use
-
When working with solutions of this compound, wear a disposable gown, double nitrile gloves, and safety goggles.
-
All procedures should be performed in a manner that minimizes the generation of aerosols.
-
Use Luer-lock syringes and needles for transfers to prevent leakage.
4. Spill Management
-
In the event of a spill, evacuate the immediate area and alert others.
-
The cleanup should be performed by trained personnel wearing appropriate PPE, including a respirator.[1][3]
-
For small spills (<5 mL or 5 g):
-
Cover the spill with absorbent pads.[4] For powders, gently cover with a damp absorbent pad to avoid raising dust.[1][4]
-
Collect the absorbed material and any broken glass with forceps and place it into a designated cytotoxic waste container.[4]
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[4]
-
-
For large spills (>5 mL or 5 g):
5. Disposal Plan
-
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated gloves, gowns, labware, and other solid materials should be placed in a designated, leak-proof, and puncture-resistant yellow chemotherapy waste container.[5][6]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, labeled, and leak-proof container. Do not dispose of them down the drain.[7]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a yellow sharps container labeled "Chemo Sharps".[5]
Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
